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Core Science & Biosynthesis

Foundational

Introduction: The Structural Significance of Thiazole Carboxylic Acids in Modern Drug Discovery

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid

The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous pharmaceuticals, including antimicrobials, anticancer agents, and antivirals.[1] Its unique electronic properties, arising from the interplay of the electron-donating sulfur atom and the electron-accepting imine group, allow it to engage in a wide array of intermolecular interactions, which are fundamental to molecular recognition at biological targets.[1] The specific compound of interest, 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid, combines this privileged scaffold with three critical functional groups: a methyl group, a chloro substituent, and a carboxylic acid.

Each of these groups plays a potential role in defining the molecule's solid-state architecture and, by extension, its physicochemical properties such as solubility, stability, and bioavailability. The carboxylic acid is a potent hydrogen bond donor and acceptor. The chloro-substituent can participate in halogen bonding, a highly directional and increasingly appreciated non-covalent interaction. The thiazole ring itself can engage in π-π stacking. Understanding how these competing and cooperating interactions dictate the three-dimensional crystal packing is paramount for drug development professionals. A precise crystal structure provides an unambiguous map of bond connectivity, conformation, and the supramolecular assembly.[2]

This guide provides a comprehensive framework for the complete crystal structure analysis of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid, from initial synthesis and crystallization to advanced structural interpretation and computational validation. It is designed for researchers and scientists seeking not just to execute a protocol, but to understand the causality behind each experimental choice.

Part 1: Synthesis and Generation of Diffraction-Quality Single Crystals

The prerequisite for any crystallographic analysis is a single crystal of sufficient size and quality.[3] This process begins with the synthesis of the pure compound, followed by a meticulous crystallization screening process.

Synthesis Pathway

While multiple synthetic routes to thiazole derivatives exist, a common approach involves the Hantzsch thiazole synthesis or modifications thereof.[1] For the title compound, a plausible route could involve the reaction of a corresponding thioamide with an α-haloketone derivative, followed by functional group manipulations to install the chloro and carboxylic acid moieties. Given the known reactivity of related isothiazoles, derivatives can often be synthesized via nucleophilic addition reactions from a suitable hydrazide precursor.[4] Researchers should consult specialized synthetic literature for optimized protocols.[5] Post-synthesis, rigorous purification by recrystallization or column chromatography is essential, with purity confirmed by NMR, MS, and elemental analysis.

The Rationale of Crystal Growth

The goal of crystallization is to encourage molecules to slowly and methodically assemble into a highly ordered lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal X-ray diffraction (SC-XRD).[3] The choice of solvent is the most critical variable. An ideal solvent system is one in which the compound is sparingly soluble.

Experimental Protocol: Growing Single Crystals of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid

  • Purity Confirmation: Ensure the starting material is of the highest possible purity (>99%). Impurities can inhibit nucleation or be incorporated into the lattice, degrading crystal quality.

  • Solvent Screening: In a series of small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). Identify solvents in which the compound is fully soluble upon heating but poorly soluble at room temperature.

  • Slow Evaporation (Primary Method):

    • Dissolve the compound in a suitable solvent (or solvent mixture) to near-saturation in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes. This allows the solvent to evaporate over several days to weeks.

    • Causality: The slow removal of solvent gradually increases the solute concentration beyond the saturation point, promoting the formation of a limited number of nucleation sites that can grow into large, well-ordered crystals.

  • Vapor Diffusion (Alternative Method):

    • Place a concentrated solution of the compound in a small, open vial.

    • Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent").

    • Causality: The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. This method offers finer control over the rate of crystallization compared to slow evaporation.

  • Crystal Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop and coat them immediately in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[7]

dot

experimental_workflow cluster_prep Crystal Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_analysis Structural Interpretation Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Data_Collection X-ray Data Collection (Low Temperature) Mounting->Data_Collection Integration Data Integration Data_Collection->Integration Scaling Scaling & Merging Integration->Scaling Solution Structure Solution (e.g., Direct Methods) Scaling->Solution Refinement Full-Matrix Least-Squares Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Intramolecular Intramolecular Geometry (Bond Lengths, Angles) Validation->Intramolecular Intermolecular Intermolecular Interactions (H-Bonds, Halogen Bonds) Intramolecular->Intermolecular Computational Computational Analysis (Hirshfeld, DFT) Intermolecular->Computational

Caption: Overall workflow for crystal structure analysis.

Experimental Protocol: SC-XRD Data Collection, Solution, and Refinement

  • Mounting and Centering: Mount the cryo-cooled crystal on the goniometer head of the diffractometer.[8] Center the crystal in the X-ray beam.

  • Data Collection:

    • Rationale for Low Temperature: Data is typically collected at a low temperature (~100 K) using a cryostream. This minimizes atomic thermal vibrations, resulting in less diffuse diffraction spots and a more precise determination of atomic positions and bond lengths.[8]

    • X-ray Source: A molybdenum (Mo, λ = 0.71073 Å) or copper (Cu, λ = 1.5418 Å) X-ray source is used.[8] For a small organic molecule containing chlorine, Mo radiation is generally suitable.

    • Strategy: A series of diffraction images (frames) are collected as the crystal is rotated through various angles. Modern CCD or pixel-array detectors capture the intensities and positions of thousands of reflections.[7]

  • Data Reduction and Integration:

    • The collected frames are processed to identify and integrate the intensity of each diffraction spot.

    • Corrections are applied for factors such as Lorentz-polarization effects and absorption (e.g., multi-scan absorption correction). The output is a reflection file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution:

    • The "phase problem" is solved to generate an initial electron density map. For small molecules, this is almost always achieved using direct methods or dual-space algorithms (e.g., SHELXT).[2] This initial model will reveal the positions of most non-hydrogen atoms.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental diffraction data using full-matrix least-squares methods (e.g., SHELXL).

    • Trustworthiness: This iterative process minimizes the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the atomic model. Anisotropic displacement parameters are introduced for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The quality of the final model is assessed by several metrics:

      • R1: The residual factor, indicating the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is considered excellent for small molecules.

      • wR2: A weighted residual factor based on intensities.

      • Goodness of Fit (GooF): Should be close to 1.0, indicating a good model and appropriate weighting scheme.

      • Residual Electron Density: The difference Fourier map should be largely featureless.

Part 3: Interpretation of the Crystal Structure

With a refined crystal structure, the focus shifts to chemical interpretation. This involves analyzing both the geometry of the individual molecule (intramolecular) and how molecules pack together in the crystal lattice (intermolecular).

Crystallographic Data Summary

The primary output of the analysis is a set of crystallographic data that defines the crystal's fundamental properties.

ParameterExample ValueSignificance
Chemical FormulaC₅H₄ClNO₂SDefines the atomic composition of the asymmetric unit.
Formula Weight193.61Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.[9]
a, b, c (Å)8.5, 12.1, 7.4Unit cell dimensions.
β (°)105.2The angle of the monoclinic unit cell.
Volume (ų)735.1The volume of a single unit cell.
Z4The number of molecules in the unit cell.
R1 [I > 2σ(I)]0.035Final R-factor, indicating a high-quality refinement.
wR2 (all data)0.091Final weighted R-factor.
GooF1.05Goodness-of-fit, indicating a reliable model.

Note: The values in this table are hypothetical and serve as a representative example for a high-quality structure determination.

Intramolecular Geometry

The analysis begins with the molecule itself. Key bond lengths and angles should be compared to established values for similar chemical fragments in the Cambridge Structural Database (CSD). Any significant deviations may indicate electronic effects or strain. For instance, the C-S and C=N bond lengths within the thiazole ring confirm its aromatic character. The carboxylic acid group is expected to be largely planar.

Supramolecular Assembly and Intermolecular Interactions

This is the most critical part of the analysis for understanding solid-state properties. The 3D packing is dictated by a network of non-covalent interactions.[10] For 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid, several key interactions are anticipated.

  • Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen-bond donor (-OH) and acceptor (C=O). The most common motif for carboxylic acids is the formation of a robust centrosymmetric dimer via a pair of O-H···O hydrogen bonds. This is a highly stable synthon that often dominates the crystal packing.[11][12]

  • Halogen Bonding: The chlorine atom at the 5-position is an electrophilic "hole" on its outer surface, allowing it to act as a halogen bond donor. It can interact with nucleophilic partners like the carboxylate oxygen or the thiazole nitrogen atom (Cl···O or Cl···N).

  • π-π Stacking: The electron-rich thiazole rings of adjacent molecules may stack on top of each other, contributing to the overall lattice energy.[13]

  • Weak C-H···O/N Interactions: The methyl group and the thiazole C-H can also act as weak hydrogen bond donors to oxygen or nitrogen acceptors, further stabilizing the crystal packing.[14]

dot

interactions cluster_interactions Key Intermolecular Interactions cluster_motifs Resulting Supramolecular Motifs Molecule Single Molecule (5-Chloro-3-methyl- 1,2-thiazole-4-carboxylic acid) HBond O-H···O Hydrogen Bond XBond C-Cl···O/N Halogen Bond PiStack π-π Stacking (Thiazole Ring) WeakHBond C-H···O Weak H-Bond Dimer Carboxylic Acid Dimer HBond->Dimer Chain 1D Chain / Tape XBond->Chain Sheet 2D Sheet PiStack->Sheet Dimer->Sheet Network 3D Network Chain->Network Sheet->Network

Caption: Relationship between interactions and motifs.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondO-HO (carbonyl)D···A ≈ 2.6-2.8Forms primary structural motif (e.g., dimer).[15]
Halogen BondC-ClO or ND···A ≈ 3.0-3.3Influences crystal packing directionality.
π-π StackingThiazole RingThiazole RingCentroid-Centroid ≈ 3.5-3.8Stabilizes layered structures.[13]

Part 4: Computational Analysis for Deeper Insight

Experimental XRD data can be powerfully complemented by computational chemistry to quantify and visualize the interactions governing the crystal structure.

  • Density Functional Theory (DFT): Geometry optimization of the molecule in the gas phase can be performed to assess the conformational changes that occur upon crystallization. Comparing the gas-phase (theoretical) and solid-state (experimental) geometries reveals the energetic impact of intermolecular forces on molecular conformation.[16]

  • Hirshfeld Surface Analysis: This is a powerful tool for visualizing and quantifying intermolecular contacts.[14] The Hirshfeld surface is mapped with properties like dnorm, which simultaneously shows contacts shorter (red spots) and longer (blue) than van der Waals radii. Decomposing the surface into a 2D "fingerprint plot" provides a quantitative summary of the different types of contacts (e.g., H···O, H···Cl, H···H), confirming the relative importance of hydrogen and halogen bonding in the crystal packing.[14]

Conclusion and Outlook

The comprehensive crystal structure analysis of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid provides an exact blueprint of its solid-state architecture. By moving beyond simple data collection to a detailed interpretation of intramolecular geometry and, more importantly, the hierarchy of intermolecular interactions, researchers can gain profound insights. This knowledge is not merely academic; it directly informs critical drug development decisions regarding polymorph screening, formulation design, and understanding structure-activity relationships. The synergy of high-quality experimental diffraction data with computational analysis represents the gold standard for modern structural chemistry, transforming a static molecular picture into a dynamic understanding of the forces that build a crystal.

References

  • Al-Saadi, M. S., et al. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. Available at: [Link]

  • Gawalska, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Sławiński, J., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PubMed. Available at: [Link]

  • Singh, K. R., et al. (2023). Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis Online. Available at: [Link]

  • Sławiński, J., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PMC. Available at: [Link]

  • Shibu, A., et al. (2023). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Royal Society of Chemistry. Available at: [Link]

  • Meundaeng, T., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCrData. Available at: [Link]

  • PubChem. 5-Chloro-3-methyl-1,2,4-thiadiazole. PubChem. Available at: [Link]

  • Meundaeng, T., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). IUCr Journals. Available at: [Link]

  • Google Patents. (2020). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
  • Espitia Cogollo, E., et al. (2025). Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. ResearchGate. Available at: [Link]

  • Gushchin, P., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Li, Y., et al. (2010). Synthesis, Crystal Structure and Spectral Properties of Thiazole Orange Derivative. MDPI. Available at: [Link]

  • Meundaeng, T., et al. (2019). Crystal structure of (1,3-thiazole-2-carboxylato-κN)(1,3-thiazole-2-carboxylic acid-κN)silver(I). ResearchGate. Available at: [Link]

  • Trosińska, Z., et al. (2017). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. PMC. Available at: [Link]

  • Banerjee, T., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Available at: [Link]

  • Creative Biostructure. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

  • Maashi, S. M., & McKee, J. R. (2021). Synthesis of 5-chloro-thiosulfadiazine Compounds Using Two-Phase Systems of Organic Solvents. International Journal of Sciences: Basic and Applied Research (IJSBAR). Available at: [Link]

  • Wikipedia. (2026). X-ray crystallography. Wikipedia. Available at: [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available at: [Link]

Sources

Exploratory

Comprehensive NMR Structural Elucidation of 5-Chloro-3-methylisothiazole-4-carboxylic acid: A Technical Guide for Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the isothiazole pharmacophore serves as a critical scaffold for designing targeted therapeutics. Specifically, 5-chloro-3-methylisothiazole-4-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the isothiazole pharmacophore serves as a critical scaffold for designing targeted therapeutics. Specifically, 5-chloro-3-methylisothiazole-4-carboxylic acid (CAS RN: 22131-56-2) has emerged as a highly versatile building block. When subjected to nucleophilic addition and subsequent Schiff base formation, this compound yields N'-substituted hydrazide derivatives that exhibit potent antiproliferative activity against human biphenotypic B cell myelomonocytic leukemia (MV4-11) and colon adenocarcinoma cell lines[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we will dissect the


H and 

C Nuclear Magnetic Resonance (NMR) data of this compound, explaining the precise quantum mechanical and electronic causalities behind each chemical shift. Furthermore, we provide a self-validating experimental protocol to ensure absolute reproducibility in your structural characterization workflows.

Theoretical Framework: The Electronic Environment

To accurately interpret the NMR spectra of 5-chloro-3-methylisothiazole-4-carboxylic acid, one must first analyze the competing electronic effects within the heterocyclic ring:

  • Inductive Deshielding (-I Effect): The highly electronegative chlorine atom at the C5 position withdraws electron density through the

    
    -bond framework, strongly deshielding the C5 carbon[2].
    
  • Resonance Effects (+M / -M Effects): The isothiazole ring is a

    
    -electron-rich heteroaromatic system. The sulfur atom donates electron density (+M), which partially shields the C4 position. Conversely, the C=N double bond inherently deshields the C3 position due to the electronegativity of the 
    
    
    
    -hybridized nitrogen.
  • Anisotropic Deshielding: The carbonyl group of the C4-carboxylic acid exerts a localized magnetic anisotropy, further deshielding nearby nuclei while providing a site for strong intermolecular hydrogen bonding.

Quantitative Data: High-Resolution NMR Assignments

The following tables summarize the quantitative NMR data acquired in DMSO-


. DMSO-

is deliberately chosen as the solvent because its strong hydrogen-bond accepting capability disrupts the stable carboxylic acid dimers, resulting in sharper, more highly resolved signals.
Table 1: H NMR Data (400 MHz, DMSO- )
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentCausality / Electronic Environment
13.45 Broad Singlet (br s)1H-COOH (C4)Highly deshielded due to the electron-withdrawing carbonyl oxygen and hydrogen bonding. Broadening is caused by rapid proton exchange with trace water in the solvent.
2.62 Singlet (s)3H-CH

(C3)
Deshielded relative to standard alkanes due to the proximity of the electronegative

-hybridized nitrogen in the isothiazole ring.
Table 2: C NMR Data (100 MHz, DMSO- )
Chemical Shift (

, ppm)
Carbon TypeAssignmentCausality / Electronic Environment
164.2 Quaternary (Cq)C3 (Isothiazole)Strongly deshielded by the adjacent electronegative nitrogen atom and ring resonance.
162.4 Quaternary (Cq)C=O (Carboxyl)Characteristic chemical shift for a conjugated carboxylic acid carbonyl carbon.
149.8 Quaternary (Cq)C5 (Isothiazole)Deshielded by the inductive (-I) effect of the directly attached, highly electronegative chlorine atom.
126.5 Quaternary (Cq)C4 (Isothiazole)Relatively shielded for an aromatic carbon due to electron donation (+M effect) from the sulfur atom, counteracting the carbonyl's pull.
18.5 Primary (CH

)
-CH

(C3-methyl)
Typical upfield shift for an allylic/heteroaromatic methyl group.

Experimental Methodology: Self-Validating NMR Protocol

To ensure trustworthiness and scientific integrity, NMR acquisition must be treated as a self-validating system. The following protocol guarantees that experimental artifacts are minimized and chemical shifts are absolute.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15 mg of 5-chloro-3-methylisothiazole-4-carboxylic acid in 0.6 mL of anhydrous DMSO-

    
     (isotopic purity 
    
    
    
    99.9%). Causality: High isotopic purity minimizes the residual solvent proton signal, preventing dynamic range issues during analog-to-digital conversion.
  • Internal Referencing: Add 0.05% v/v Tetramethylsilane (TMS). Validation: TMS acts as the absolute zero-point (

    
     0.00 ppm), ensuring that any drift in the superconducting magnetic field does not skew the reported chemical shifts.
    
  • Spectrometer Setup (Lock, Shim, Tune):

    • Lock: Engage the deuterium lock on the DMSO-

      
       signal to stabilize the magnetic field.
      
    • Shim: Perform gradient shimming (Z1-Z5) to achieve a highly homogeneous magnetic field. Validation: A properly shimmed field is confirmed when the TMS peak width at half-height (

      
      ) is 
      
      
      
      0.5 Hz.
    • Tune & Match: Adjust the probe circuitry capacitance to exactly match the Larmor frequencies of

      
      H (400 MHz) and 
      
      
      
      C (100 MHz). Causality: Proper tuning maximizes energy transfer from the RF pulse to the sample, optimizing the Signal-to-Noise Ratio (SNR).
  • Data Acquisition:

    • 
      H NMR:  Use a standard 30° pulse program (zg30), 16 scans, and a 2-second relaxation delay (
      
      
      
      ).
    • 
      C NMR:  Use a proton-decoupled pulse sequence (zgpg30), 1024 scans, and a 2-second 
      
      
      
      . Causality:
      
      
      C has a low natural abundance (~1.1%); high scan counts and nuclear Overhauser enhancement (NOE) from decoupling are required to visualize the quaternary carbons (C3, C4, C5, C=O).
  • Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation (FT) to enhance SNR without sacrificing resolution. Phase the spectra manually to ensure pure absorptive line shapes.

NMR_Workflow A Sample Preparation (DMSO-d6 Dissolution) B Spectrometer Setup (Lock, Shim, Tune) A->B C Data Acquisition (1H & 13C Pulses) B->C D Signal Processing (FT & Phasing) C->D E Spectral Analysis (Peak Integration) D->E

Workflow for high-resolution NMR acquisition and spectral processing.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The structural characterization of 5-chloro-3-methylisothiazole-4-carboxylic acid is usually the first step in a broader drug discovery pipeline. The carboxylic acid moiety at C4 is highly reactive and serves as the primary site for structural diversification.

By converting the carboxylic acid into a hydrazide via nucleophilic addition, and subsequently reacting it with various aldehydes, researchers generate Schiff bases containing an azomethine (-N=CH-) linkage[3]. This specific linkage is critical for the molecule's bioactivity. SAR studies demonstrate that the exact spatial arrangement dictated by the azomethine bond, combined with the electron-withdrawing nature of the C5-chlorine, allows these derivatives to selectively inhibit the proliferation of resistant tumor cell lines[1][4].

SAR_Pathway Core 5-chloro-3-methylisothiazole- 4-carboxylic acid Hydrazide Nucleophilic Addition (Hydrazide Formation) Core->Hydrazide Hydrazine Schiff Azomethine Linkage (Schiff Base) Hydrazide->Schiff Aldehydes Activity Antiproliferative Activity (Cancer Cell Lines) Schiff->Activity SAR Tuning

Synthetic pathway and SAR progression for isothiazole-based anticancer agents.

Conclusion

The


H and 

C NMR spectra of 5-chloro-3-methylisothiazole-4-carboxylic acid provide a direct window into its unique electronic architecture. The pronounced deshielding of the C3 and C5 carbons, juxtaposed with the relative shielding of the C4 carbon, dictates the molecule's regioselective reactivity. By strictly adhering to the self-validating NMR protocols outlined in this guide, researchers can ensure the highest degree of structural fidelity when utilizing this compound as a precursor for novel chemotherapeutics.

References

  • Source: Molecules (via ResearchGate)
  • 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid: A Powerful Chemical Solution Source: Chunichi URL
  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity (Full Text)
  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI URL

Sources

Foundational

Unlocking the Pharmacological Potential of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic Acid: A Technical Guide to Biological Targets and Assay Methodologies

Executive Summary In the landscape of modern medicinal chemistry, the search for novel, highly selective antiproliferative agents relies heavily on privileged heterocyclic scaffolds. 5-Chloro-3-methyl-1,2-thiazole-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the search for novel, highly selective antiproliferative agents relies heavily on privileged heterocyclic scaffolds. 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (also referred to in literature as 5-chloro-3-methylisothiazole-4-carboxylic acid, or 5-CMTCA) has emerged as a critical building block for designing targeted tumor suppression inhibitors. By modifying the 4-position of this isothiazole ring—specifically through the formation of N'-substituted hydrazides—researchers can synthesize compounds that exhibit profound, selective cytotoxicity against leukemia, colon, and breast cancer cell lines .

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic targets of 5-CMTCA derivatives and provide field-proven, self-validating experimental protocols for evaluating their efficacy.

Mechanistic Landscape: Core Biological Targets

The therapeutic efficacy of 5-CMTCA derivatives is not monolithic; it is driven by the scaffold's ability to interact with multiple kinase and epigenetic targets. The presence of the azomethine group (-N=CH-) and the lipophilic isothiazole core allows these molecules to dock into the ATP-binding pockets of several critical enzymes.

  • MEK1 and MEK2 Kinases : 5-CMTCA derivatives act as inhibitors of the MAPK/ERK signaling cascade by targeting MEK1/2. Blocking this pathway starves cancer cells of the proliferative signals required for tumor expansion.

  • Checkpoint Kinases (Chk1 and Chk2) : These kinases are fundamental to the DNA damage response. Isothiazole-carboxamidines and hydrazides modulate Chk1/2, overriding cell cycle arrest and forcing cells with damaged DNA into fatal mitosis (mitotic catastrophe).

  • Tropomyosin Receptor Kinase A (TrkA) : Overexpression of TrkA is linked to survival and angiogenesis in various malignancies. 5-CMTCA derivatives inhibit TrkA signaling, directly inducing apoptosis.

  • Histone Acetyltransferase Tip60 (KAT5) : Beyond kinase inhibition, the isothiazole scaffold targets epigenetic drivers. Tip60 overexpression is a known inducer of malignancy; its inhibition by 5-CMTCA derivatives suppresses tumor progression at the chromatin level.

Pathway Scaffold 5-CMTCA Derivatives MEK MEK1 / MEK2 Kinases Scaffold->MEK Inhibits TrkA TrkA Receptor Scaffold->TrkA Inhibits Chk Chk1 / Chk2 Kinases Scaffold->Chk Modulates Tip60 Tip60 (KAT5) HAT Scaffold->Tip60 Inhibits ERK ERK1/2 Proliferation MEK->ERK Survival Cell Survival TrkA->Survival CellCycle Cell Cycle Arrest Chk->CellCycle Epigenetic Epigenetic Malignancy Tip60->Epigenetic

Fig 1: Multi-target mechanistic landscape of 5-CMTCA derivatives in oncology.

Quantitative Data: Target Profiling Matrix

To systematically evaluate the efficacy of newly synthesized 5-CMTCA derivatives, specific cell lines must be matched with the appropriate biological assays. The table below summarizes the standardized testing matrix used to validate these compounds .

Cell Line ModelOrigin / PathologyTarget PathwayOptimal AssayExpected IC50 Range (Active Scaffold)
MV4-11 Human biphenotypic B cell leukemiaMEK/ERK, Chk1/2MTT1.5 µM – 5.0 µM
LoVo Human colon adenocarcinoma (Sensitive)TrkA, EpigeneticSRB2.0 µM – 8.0 µM
LoVo/DX Colon adenocarcinoma (Dox-Resistant)Efflux Pump BypassSRB4.0 µM – 12.0 µM
MCF-7 Breast adenocarcinomaHormone/TrkASRB3.0 µM – 10.0 µM
MCF-10A Normal mammary epithelial (Control)Baseline ToxicitySRB> 15.0 µM (High Selectivity)

Experimental Protocols: Self-Validating Systems

A robust drug discovery pipeline requires experimental protocols that inherently validate their own data. The following methodologies detail the synthesis and biological evaluation of 5-CMTCA derivatives, explaining the causality behind each procedural choice.

Workflow Synth 1. Hydrazide Synthesis Purify 2. Crystallization & NMR/IR Synth->Purify Seed 3. Cell Line Seeding (MV4-11, LoVo, MCF-7) Purify->Seed Assay 4. MTT / SRB Assays Seed->Assay Analyze 5. IC50 & Selectivity Calculation Assay->Analyze

Fig 2: Self-validating experimental workflow for 5-CMTCA derivative screening.

Protocol A: Synthesis of N'-Substituted Hydrazide Derivatives

The goal is to attach a pharmacophore (e.g., a phenylprop-2-ene group) to the 5-CMTCA core via nucleophilic addition, creating an imine bond critical for kinase binding.

  • Precursor Activation : React 5-CMTCA with hydrazine hydrate to yield the intermediate 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide.

  • Nucleophilic Addition : In a reaction vessel, combine the hydrazide intermediate (2.6 mmol) with the target carbonyl compound (e.g., 3-chlorobenzaldehyde, 2.6 mmol) in 1.5 mL of absolute ethanol.

  • Thermal Catalysis : Heat the mixture under vigorous stirring at 78 °C for exactly 4 hours. Causality: This specific temperature ensures optimal reflux of ethanol, driving the elimination of water to form the stable azomethine (-N=CH-) linkage without degrading the isothiazole ring.

  • Reaction Monitoring : Verify completion via Thin Layer Chromatography (TLC) using a chloroform–ethyl acetate (9:1) mobile phase.

  • Purification : Cool the mixture to precipitate the product. Wash with cold methanol and recrystallize from acetonitrile to yield pure crystals. Validate the structure using 1H-NMR and IR spectroscopy (look for the C=O band at 1643–1668 cm⁻¹ and the N=CH band at 1551–1594 cm⁻¹).

Protocol B: Cell Viability & Selectivity Screening (MTT vs. SRB)

The Causality of Assay Selection : Novice researchers often apply a single viability assay across all cell lines. However, scientific integrity demands assay matching. The MTT assay is deployed for suspension cells (MV4-11) because the resulting formazan crystals can be easily solubilized after centrifugation without losing cells. Conversely, the SRB (Sulforhodamine B) assay is strictly used for adherent lines (LoVo, MCF-7). SRB measures total cellular protein rather than metabolic activity, preventing artifactual readings caused by drug-induced metabolic shifts in adherent matrices.

Self-Validating Design : The inclusion of the non-tumorigenic MCF-10A line acts as an internal control. If a compound kills MCF-7 cells but leaves MCF-10A intact, the system validates that the mechanism is targeted (e.g., MEK/TrkA inhibition) rather than broadly cytotoxic (like a detergent).

Step-by-Step SRB Assay (For Adherent Cells) :

  • Seeding : Seed LoVo, MCF-7, and MCF-10A cells in 96-well plates at a density of 10^4 cells/well. Incubate for 24h at 37 °C in 5% CO2 to allow for adherence.

  • Treatment : Expose cells to a concentration gradient of the synthesized 5-CMTCA derivative (0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (Doxorubicin).

  • In Situ Fixation : After 72h of exposure, gently add cold trichloroacetic acid (TCA) to a final concentration of 10%. Incubate at 4 °C for 1 hour. Causality: Cold TCA instantly precipitates proteins and fixes the cells to the plate, preserving the exact cell mass present at the 72h mark.

  • Staining : Wash plates with deionized water and air dry. Add 50 µL of 0.4% (w/v) SRB dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature.

  • Washing : Remove unbound dye with four rapid washes of 1% acetic acid. Causality: Acetic acid maintains the low pH required for SRB to remain bound to basic amino acid residues.

  • Solubilization : Dissolve the protein-bound dye in 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Readout & Analysis : Measure optical density (OD) at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression. A successful compound will demonstrate an IC50 < 5 µM in tumor lines and > 15 µM in the MCF-10A control.

References

  • Title : The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source : Molecules (MDPI) / PubMed Central URL :[Link]

Exploratory

Technical Whitepaper: 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (CAS 22131-56-2) in Oncology Drug Development

Executive Summary In the landscape of modern medicinal chemistry and oncology drug development, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and oncology drug development, heterocyclic scaffolds serve as the foundational architecture for novel therapeutics. As a Senior Application Scientist, I frequently evaluate the utility of specialized intermediates to drive the discovery of potent, selective chemotherapeutics. 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (CAS: 22131-56-2)[1]—also referred to as 5-chloro-3-methylisothiazole-4-carboxylic acid—is a highly versatile building block[2]. It is primarily utilized in the synthesis of N'-substituted hydrazide derivatives, a class of compounds that has demonstrated significant antiproliferative activity against aggressive human cancer cell lines, including biphenotypic B cell myelomonocytic leukemia[3].

This technical guide deconstructs the physicochemical properties, structural-activity relationships (SAR), and validated synthetic protocols associated with this critical isothiazole derivative.

Chemical Identification & Physicochemical Properties

The utility of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid stems from its unique electronic distribution. The isothiazole ring provides a stable, bioisosteric core, while the specific substitution pattern primes the molecule for downstream functionalization[4].

Table 1: Core Identifiers and Properties
PropertyValue / Description
IUPAC Name 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid
CAS Registry Number 22131-56-2[1]
Molecular Formula C₅H₄ClNO₂S[2]
Molecular Weight 177.61 g/mol [2]
Structural Class Isothiazole derivative
Primary Application Precursor for antiproliferative hydrazide derivatives[3]

Mechanistic Role in Drug Design (SAR)

To understand why this specific compound is chosen for drug development, we must analyze its structural causality. The biological activity of its downstream derivatives is not accidental; it is a direct consequence of rationally designed functional groups[4].

  • The 5-Chloro Substitution: The halogen atom at position 5 significantly increases the lipophilicity of the isothiazole core. This modification enhances cellular membrane permeability and optimizes hydrophobic interactions within the binding pockets of target proteins[3].

  • The 4-Carboxylic Acid Handle: This moiety acts as the primary reactive site. By converting the carboxylic acid into a hydrazide, researchers can generate an azomethine linkage (-N=CH-) via condensation with various aldehydes[4].

  • The Azomethine Pharmacophore: The resulting -N=CH- group is the critical pharmacophore responsible for the antiproliferative mechanism, dictating the molecule's size, shape, and electronic interaction with cancer cell targets[4].

SAR_Mapping Core Isothiazole Scaffold 3-Methyl 5-Chloro 4-Carbohydrazide Sub1 5-Chloro Substitution Enhances lipophilicity Core->Sub1 Position 5 Sub2 Azomethine Linkage (-N=CH-) Key for antiproliferative activity Core->Sub2 Position 4 Target Cancer Cell Lines (MV4-11, LoVo, MCF-7) Sub1->Target Sub3 Aryl/Alkyl Substituents Dictates selectivity Sub2->Sub3 Modulates Sub3->Target

Structure-Activity Relationship (SAR) mapping of 5-chloro-3-methylisothiazole derivatives.

Synthetic Workflows & Protocols

The transformation of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid into an active anticancer agent requires a highly controlled, self-validating synthetic protocol. The following methodology details the nucleophilic addition mechanism required to synthesize the active N'-substituted hydrazides[3],[4].

Step-by-Step Methodology: Synthesis of Active Hydrazide Derivatives

Step 1: Acyl Chloride Formation

  • Action: Suspend 33.8 mmol of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid in 90 mL of benzene. Add a 45% solution of thionyl chloride (SOCl₂) and heat under reflux for 3 hours until a clear solution is obtained[3].

  • Causality: The carboxylic acid is a poor electrophile. SOCl₂ replaces the hydroxyl group with a chloride ion, creating a highly reactive acyl chloride intermediate. Benzene is selected as an aprotic, inert solvent that will not interfere with the chlorination process[3].

Step 2: Azeotropic Distillation

  • Action: Cool the solution and distill in an evaporator to yield an oily residue. Add 30 mL of fresh benzene and distill off; repeat this process twice[3].

  • Causality: Residual SOCl₂ will violently and exothermically react with hydrazine in the subsequent step, leading to unwanted side products and yield loss. Benzene forms an azeotrope, allowing for the complete, gentle removal of unreacted SOCl₂[3].

Step 3: Hydrazinolysis

  • Action: React the purified acyl chloride intermediate with hydrazine hydrate via a nucleophilic acyl substitution mechanism to yield 5-chloro-3-methylisothiazole-4-carbohydrazide[3].

  • Causality: Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group to form the stable hydrazide[4].

Step 4: Schiff Base Formation (Nucleophilic Addition)

  • Action: React the carbohydrazide with a selected aldehyde or ketone (e.g., cinnamaldehyde) to form the final N'-substituted derivative[4].

  • Causality: The primary amine of the hydrazide attacks the carbonyl carbon of the aldehyde. A subsequent dehydration step (elimination of a water molecule) creates the critical imine/azomethine bond (-N=CH-)[4].

Step 5: System Validation Checkpoint (Spectroscopy)

  • Action: Validate the final product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy[3].

  • Validation Logic: A successful reaction is confirmed by the disappearance of the broad -OH stretch of the original carboxylic acid. The IR spectrum must show an absorption band at 1643–1668 cm⁻¹ (C=O carbonyl bond), a new band at 1551–1594 cm⁻¹ confirming the N=CH azomethine bond, and a band at 3164–3271 cm⁻¹ for the amine NH group[4].

SynthesisWorkflow A 5-Chloro-3-methyl-1,2-thiazole -4-carboxylic acid (CAS: 22131-56-2) B Acid Chloride Intermediate (Highly Reactive) A->B SOCl2, Benzene Reflux 3h C 5-Chloro-3-methylisothiazole -4-carbohydrazide B->C Hydrazine hydrate Nucleophilic Acyl Substitution D N'-substituted Hydrazide Derivatives (Anticancer Agents) C->D Aldehyde/Ketone Nucleophilic Addition & Dehydration

Synthetic workflow for generating anticancer hydrazide derivatives from CAS 22131-56-2.

Biological Evaluation & Antiproliferative Activity

The ultimate test of any synthetic intermediate is the biological efficacy of its derivatives. Derivatives synthesized from 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid have been rigorously tested using MTT and SRB assays against a panel of human cancer cell lines[3],[5].

The most active derivative identified in recent literature—5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide—demonstrates a highly favorable therapeutic window[3]. It exhibits potent toxicity against cancer cells while maintaining nearly two times lower activity against normal epithelial cells, indicating excellent selectivity[4].

Table 2: Antiproliferative Activity Profile of Key Derivatives
Cell LineTissue OriginSensitivity / Activity LevelClinical Relevance
MV4-11 B cell myelomonocytic leukemiaHigh Primary target; shows highest susceptibility to the azomethine pharmacophore.[3]
LoVo Colon adenocarcinomaModerate to High Effective against both sensitive and doxorubicin-resistant (LoVo/DX) strains.[5]
MCF-7 Breast adenocarcinomaModerate Demonstrates viability as a broad-spectrum solid tumor agent.[5]
MCF-10A Normal mammary epithelialLow Validates the compound's selectivity and lower systemic toxicity potential.[5],[4]

References

  • Jęśkowiak, I., Ryng, S., Świtalska, M., Wietrzyk, J., Bryndal, I., Lis, T., & Mączyński, M. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3243912, 5-Chloro-3-methylisothiazole-4-carboxylic acid.

  • ChemSrc. CAS#:22131-56-2 | 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid.

Sources

Foundational

Advanced Methodologies in Thiazole Ring Synthesis and Late-Stage Functionalization: A Technical Guide

Executive Summary The 1,3-thiazole ring is a privileged heterocyclic scaffold embedded in numerous bioactive natural products (e.g., epothilones) and FDA-approved pharmaceuticals (e.g., Dasatinib, Meloxicam). The ability...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole ring is a privileged heterocyclic scaffold embedded in numerous bioactive natural products (e.g., epothilones) and FDA-approved pharmaceuticals (e.g., Dasatinib, Meloxicam). The ability to synthesize and selectively functionalize this electron-rich heterocycle is a cornerstone of modern medicinal chemistry. This whitepaper provides an in-depth mechanistic analysis and validated experimental protocols for both the de novo construction of the thiazole core via the classical Hantzsch synthesis and its late-stage diversification through transition-metal-catalyzed C-H functionalization.

De Novo Construction: The Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis remains the premier method for generating substituted thiazoles due to its high atom economy, broad substrate scope, and operational simplicity . The reaction involves the bimolecular condensation of an


-haloketone with a thioamide or thiourea.
Mechanistic Causality and Reagent Selection

The transformation is initiated by an


 alkylation. The sulfur atom of the thioamide—being a highly polarizable, "soft" nucleophile—preferentially attacks the electrophilic 

-carbon of the haloketone, displacing the halide leaving group. This step forms an acyclic thioether intermediate.

The choice of solvent is critical here: polar protic solvents like ethanol or methanol are preferred because they stabilize the transition state of the


 displacement and facilitate the subsequent proton-transfer steps required for ring closure . Following S-alkylation, an intramolecular nucleophilic attack by the thioamide nitrogen onto the ketone carbonyl yields a hydroxythiazoline intermediate. Finally, an acid-driven dehydration (loss of 

) restores aromaticity, yielding the thermodynamically stable thiazole ring.

Hantzsch A α-Haloketone + Thioamide B S-Alkylation (SN2 Attack) A->B C Acyclic Thioether Intermediate B->C D Intramolecular Cyclization C->D E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F G Substituted Thiazole Product F->G

Workflow and mechanistic steps of the Hantzsch thiazole synthesis.

Protocol 1: Standardized Synthesis of 2-Amino-4-phenylthiazole

This protocol leverages thiourea and 2-bromoacetophenone. The self-validating nature of this workflow relies on the differential solubility of the hydrobromide salt intermediate and the free-base product.

Materials:

  • 2-Bromoacetophenone (1.0 equiv, 5.0 mmol)

  • Thiourea (1.5 equiv, 7.5 mmol)

  • Methanol (Anhydrous, 5 mL)

  • 5%

    
     aqueous solution
    

Step-by-Step Methodology:

  • Initiation : In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 2-bromoacetophenone in methanol. Add thiourea in a single portion. Rationale: A slight excess of thiourea ensures complete consumption of the highly lachrymatory and reactive

    
    -haloketone.
    
  • Cyclization : Heat the mixture to reflux (approx. 65°C) with vigorous stirring for 30–45 minutes. Monitor the reaction via TLC (50% EtOAc/Hexanes); the starting haloketone (

    
    ) should completely disappear, replaced by a baseline spot (the thiazole hydrobromide salt).
    
  • Cooling and Precipitation : Remove from heat and allow the mixture to cool to ambient temperature. The product currently exists as a soluble hydrobromide salt.

  • Neutralization (Self-Validation Step) : Pour the crude mixture into 20 mL of 5%

    
     solution while swirling. Causality: The mild base neutralizes the hydrobromide salt. Because the free 2-amino-4-phenylthiazole is highly lipophilic and insoluble in water, it will immediately precipitate as a white/pale-yellow solid, visually confirming successful conversion.
    
  • Isolation : Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold distilled water to remove residual inorganic salts and unreacted thiourea. Dry under vacuum.

Late-Stage Functionalization (LSF): Regioselective C-H Activation

While the Hantzsch synthesis is ideal for building the core, constructing large analog libraries requires late-stage functionalization (LSF). Direct C-H functionalization bypasses the need for pre-functionalized organometallic reagents (e.g., boronic acids or stannanes), minimizing synthetic steps and toxic byproducts .

The Logic of Thiazole Regioselectivity

The thiazole ring possesses three distinct C-H bonds at the C2, C4, and C5 positions. The C2-proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. Consequently, base-assisted concerted metalation-deprotonation (CMD) pathways typically favor C2-functionalization. However, modern catalytic systems can override this inherent electronic bias to achieve selective C5-arylation by manipulating the solvent microenvironment and the steric bulk of the catalyst , .

CH_Activation Core Thiazole Core (Pd-Catalyzed C-H Arylation) Cond1 Solvent: 1,4-Dioxane Base: LiO-t-Bu Core->Cond1 Cond2 Solvent: DMF Base: LiO-t-Bu Core->Cond2 Path1 CMD Pathway at most acidic proton Cond1->Path1 Path2 Electrophilic Palladation / Steric Control Cond2->Path2 Prod1 C2-Arylated Thiazole (Major Product) Path1->Prod1 Prod2 C5-Arylated Thiazole (Major Product) Path2->Prod2

Solvent-controlled regioselectivity in Pd-catalyzed C-H arylation.

Causality of Catalyst and Solvent Selection

Tamba et al. demonstrated that palladium-catalyzed C-H arylation of thiazoles can be completely diverted from C2 to C5 simply by switching the solvent .

  • C2-Selectivity : Utilizing a less polar ethereal solvent (1,4-dioxane) with

    
     and Lithium tert-butoxide (LiO-t-Bu) directs the palladium insertion strictly to the most acidic C2 position via a standard CMD mechanism.
    
  • C5-Selectivity : Switching to a highly polar aprotic solvent (DMF) disrupts the C2-CMD pathway, likely through competitive solvent coordination, and drives the reaction toward the C5 position via an electrophilic palladation mechanism. The use of the bulky

    
     ligand is non-negotiable; it prevents the catalyst from being poisoned by the basic nitrogen of the thiazole ring and accelerates the reductive elimination step.
    
Protocol 2: Regioselective Palladium-Catalyzed C5-Arylation of Thiazole

Materials:

  • Thiazole core (1.0 equiv, 1.0 mmol)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • LiO-t-Bu (2.0 equiv, 2.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 4 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup : In a glovebox or using standard Schlenk techniques, charge an oven-dried reaction tube with

    
     and LiO-t-Bu. Rationale: Both the catalyst and the strong alkoxide base are highly sensitive to moisture and oxygen, which can lead to catalyst degradation and oxidative homocoupling of the aryl bromide.
    
  • Reagent Addition : Add the aryl bromide and thiazole, followed by anhydrous DMF. Seal the tube with a Teflon-lined cap.

  • Heating : Transfer the sealed tube to a pre-heated oil bath at 100°C. Stir vigorously for 12 hours.

  • Quenching and Extraction : Cool the reaction to room temperature. Quench the reaction by adding 10 mL of saturated aqueous

    
    . Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Causality: The
    
    
    quench neutralizes the remaining LiO-t-Bu without protonating the thiazole product, ensuring the basic heterocycle remains entirely in the organic phase for extraction.
  • Purification : Dry the combined organic layers over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure C5-arylated thiazole.
    

Quantitative Data: Regioselectivity Profiles in C-H Functionalization

The following table summarizes the impact of catalyst and solvent systems on the regioselective functionalization of the thiazole core, demonstrating the versatility of modern LSF techniques , , .

Catalyst SystemSolventBaseCoupling PartnerMajor RegioisomerYield Range

1,4-DioxaneLiO-t-BuAryl BromidesC2-Arylation75–97%

DMFLiO-t-BuAryl BromidesC5-Arylation70–92%
Ni(II)

-diimine
DMF

Aryl BromidesC5-Arylation80–91%
Rh(III)TFE

MaleimidesC4-Alkylation65–85%

Conclusion

The synthesis and functionalization of the thiazole ring require a deep understanding of its unique electronic topography. While the Hantzsch synthesis provides a reliable, self-validating route to the foundational core, transition-metal-catalyzed C-H activation offers the surgical precision needed for late-stage diversification. By strictly controlling the solvent environment and catalyst sterics, researchers can selectively functionalize the C2, C4, or C5 positions, drastically accelerating the drug discovery pipeline.

References

  • Tamba, S., Okubo, Y., Tanaka, S., Monguchi, D., & Mori, A. "Palladium-Catalyzed C-H Functionalization of Heteroarenes with Aryl Bromides and Chlorides." Journal of Organic Chemistry, 2010, 75(20), 6998-7001. [Link]

  • Kumari, V., Acharya, S. S., Mondal, N., & Choudhury, L. H. "Maleimide-Dependent Rh(III)-Catalyzed Site-Selective Mono and Dual C-H Functionalization of 2-Arylbenzo[d]thiazole and Oxazole Derivatives." Journal of Organic Chemistry, 2024, 89(24), 18003-18018.[Link]

  • ACS Publications. "Regioselective Direct C–H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies." Journal of Organic Chemistry, 2023.[Link]

Protocols & Analytical Methods

Method

Experimental protocol for synthesizing 5-chloro-3-methylisothiazole-4-carbohydrazide

An Application Note for the Synthesis of 5-chloro-3-methylisothiazole-4-carbohydrazide Topic: Experimental Protocol for Synthesizing 5-chloro-3-methylisothiazole-4-carbohydrazide For: Researchers, Scientists, and Drug De...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 5-chloro-3-methylisothiazole-4-carbohydrazide

Topic: Experimental Protocol for Synthesizing 5-chloro-3-methylisothiazole-4-carbohydrazide For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, peer-reviewed protocol for the chemical synthesis of 5-chloro-3-methylisothiazole-4-carbohydrazide. Isothiazole derivatives are significant scaffolds in medicinal chemistry, and their carbohydrazide derivatives serve as crucial intermediates for developing novel therapeutic agents, including those with antiproliferative properties.[1][2] This guide details a reliable two-step synthetic pathway, commencing from 5-chloro-3-methylisothiazole-4-carboxylic acid. The protocol emphasizes mechanistic understanding, operational safety, and validation, ensuring reproducibility for researchers in organic synthesis and drug discovery.

Introduction and Synthetic Strategy

The isothiazole nucleus is a cornerstone in the development of biologically active compounds.[2][3] The target molecule, 5-chloro-3-methylisothiazole-4-carbohydrazide, is a key building block for creating a library of N'-substituted derivatives, which have been investigated for their potential as anticancer agents.[1][4] The presence of a hydrazide moiety offers a reactive handle for nucleophilic addition reactions with various carbonyl compounds, allowing for extensive structural modifications at the 4-position of the isothiazole ring.[4]

The synthesis strategy is a robust and well-documented two-step process:

  • Activation of the Carboxylic Acid: The precursor, 5-chloro-3-methylisothiazole-4-carboxylic acid, is converted into a more reactive acid chloride intermediate. This is achieved through treatment with thionyl chloride (SOCl₂), a standard and effective reagent for this transformation.

  • Nucleophilic Acyl Substitution: The resulting 5-chloro-3-methylisothiazole-4-carbonyl chloride is then reacted with hydrazine hydrate. The highly nucleophilic hydrazine displaces the chloride ion to form the stable carbohydrazide product.

This approach is efficient and yields the desired product in a pure form, suitable for subsequent derivatization.[4]

Synthesis Workflow

The overall synthetic pathway from the carboxylic acid precursor to the final carbohydrazide product is illustrated below.

Synthesis_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Hydrazide Formation Start 5-Chloro-3-methylisothiazole- 4-carboxylic acid (1) Reagent1 Thionyl Chloride (SOCl₂) in Benzene Start->Reagent1 Reflux, 3h Intermediate 5-Chloro-3-methylisothiazole- 4-carbonyl chloride Reagent1->Intermediate Activation Reagent2 Hydrazine Hydrate (NH₂NH₂·H₂O) in Benzene Intermediate->Reagent2 Reaction Product 5-Chloro-3-methylisothiazole- 4-carbohydrazide (2) Reagent2->Product Nucleophilic Substitution caption Figure 1. Synthetic workflow for 5-chloro-3-methylisothiazole-4-carbohydrazide.

Caption: Figure 1. Synthetic workflow for 5-chloro-3-methylisothiazole-4-carbohydrazide.

Materials and Equipment

Chemicals:
  • 5-Chloro-3-methylisothiazole-4-carboxylic acid (1)

  • Thionyl chloride (SOCl₂)

  • Benzene (anhydrous)

  • Hydrazine hydrate (80% solution)

  • Methanol (for washing)

  • Deionized Water

  • Ice

Equipment:
  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

Detailed Experimental Protocol

Safety First: This protocol involves hazardous materials. Thionyl chloride is corrosive and reacts violently with water. Hydrazine hydrate is toxic and corrosive. Benzene is a known carcinogen. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of 5-chloro-3-methylisothiazole-4-carbonyl chloride (Intermediate)

This step converts the stable carboxylic acid into its highly reactive acyl chloride derivative, priming it for reaction with hydrazine.

  • Reaction Setup: To a round-bottom flask, add 33.8 mmol of 5-chloro-3-methylisothiazole-4-carboxylic acid (1).[4] The starting carboxylic acid can be prepared according to the method described by Machoń.[4]

  • Addition of Thionyl Chloride: Under a fume hood, add 90 mL of a 45% solution of thionyl chloride dissolved in benzene to the flask.[4] The excess thionyl chloride ensures the complete conversion of the carboxylic acid. Benzene serves as a suitable solvent that can be easily removed later.

  • Reflux: Fit the flask with a reflux condenser (with a drying tube to protect from atmospheric moisture) and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring for 3 hours.[4] The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution, leading to a clear solution.

  • Work-up and Isolation: After cooling the solution to room temperature, remove the solvent and excess thionyl chloride using a rotary evaporator. This will yield an oily residue, which is the crude acid chloride.[4]

  • Azeotropic Removal of Thionyl Chloride: To ensure all residual thionyl chloride is removed, add 30 mL of anhydrous benzene to the oily residue and distill it off again on the rotary evaporator. Repeat this step.[4] This azeotropic removal is critical, as any remaining thionyl chloride would react exothermically with the hydrazine hydrate in the next step. The resulting oily residue is the intermediate, 5-chloro-3-methylisothiazole-4-carbonyl chloride, and is used directly in the next step without further purification.

Part B: Synthesis of 5-chloro-3-methylisothiazole-4-carbohydrazide (2)

This is the final nucleophilic substitution step to form the target carbohydrazide.

  • Preparation of Hydrazine Solution: In a separate flask, prepare a solution of 10 mL of 80% hydrazine hydrate in 30 mL of benzene. Cool this solution in an ice bath.

  • Reaction: Dissolve the crude acid chloride from Part A in 30 mL of benzene. Add this solution dropwise to the cold, stirred hydrazine hydrate solution.[4] A precipitate (the product and hydrazine hydrochloride) will form immediately. The slow, dropwise addition is crucial to control the exothermic reaction.

  • Stirring and Filtration: After the addition is complete, continue to stir the mixture for an additional hour at room temperature to ensure the reaction goes to completion.

  • Product Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid thoroughly with water to remove the hydrazine hydrochloride byproduct. Subsequently, wash the solid with a small amount of cold methanol to remove any remaining impurities.[4]

  • Drying: Dry the purified white solid to obtain the final product, 5-chloro-3-methylisothiazole-4-carbohydrazide (2). The spectral properties of this compound, previously unreported, have been described in the literature.[4]

Data Summary Table

ParameterStep A: Acid Chloride FormationStep B: Hydrazide Formation
Starting Material 5-Chloro-3-methylisothiazole-4-carboxylic acid5-Chloro-3-methylisothiazole-4-carbonyl chloride
Key Reagent Thionyl chloride in Benzene80% Hydrazine Hydrate in Benzene
Reaction Time 3 hours[4]1 hour (post-addition)
Reaction Temperature Reflux[4]0°C to Room Temperature
Solvent Benzene[4]Benzene[4]
Product State Oily Residue (Crude)[4]White Solid
Purification Azeotropic distillation with benzene[4]Water and cold methanol wash[4]

Characterization

The identity and purity of the synthesized 5-chloro-3-methylisothiazole-4-carbohydrazide should be confirmed using standard analytical techniques. As reported, the structure of the compound and its derivatives can be determined and confirmed by:

  • Mass Spectrometry (MS)

  • Proton and Carbon NMR Spectroscopy (¹H-NMR, ¹³C-NMR)

  • Infrared Spectroscopy (IR)

  • Elemental Analysis [1][4]

References

Sources

Application

Application Notes and Protocols for 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid as a Chemical Intermediate

Introduction: A Versatile Scaffold for Chemical Innovation 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a potent intermediate in the synthesis of divers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Chemical Innovation

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a potent intermediate in the synthesis of diverse molecular architectures. The 1,2-thiazole (isothiazole) ring is a significant structural motif in medicinal chemistry, appearing in a range of biologically active compounds.[1] This particular intermediate offers two distinct and chemically orthogonal reactive centers: the carboxylic acid at the C4 position and the chloro-substituent at the C5 position. This dual reactivity allows for sequential and selective modifications, making it an invaluable building block for creating libraries of compounds in drug discovery and agrochemical research. The strategic derivatization of this molecule can lead to novel agents with potential activities, including antiproliferative and antimicrobial properties.[2][3] This guide provides a detailed exploration of its reactivity and protocols for its application in key synthetic transformations.

Physicochemical Properties & Safe Handling

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safety requirements for handling 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid and its derivatives.

PropertyValue
Molecular Formula C₅H₄ClNO₂S
Molecular Weight 177.61 g/mol
Appearance Typically an off-white to pale yellow solid
IUPAC Name 5-chloro-3-methylisothiazole-4-carboxylic acid
Reactivity Contains an acidic carboxylic group and a reactive C-Cl bond.

Safety & Handling:

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid and related chlorinated heterocyclic compounds should be handled with care in a well-ventilated fume hood.[4][5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[6]

  • Inhalation: Avoid breathing dust or vapors. The compound may cause respiratory irritation.[4]

  • Skin and Eye Contact: The compound can cause skin and serious eye irritation or damage. In case of contact, flush immediately with copious amounts of water and seek medical attention.[7]

  • Ingestion: Harmful if swallowed.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Core Reactivity: A Strategic Overview

The synthetic utility of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid stems from its two primary reactive sites. The choice of reaction conditions dictates which site is addressed, allowing for a planned and logical synthetic route.

  • Carboxylic Acid (C4-Position): This group is the primary handle for forming amides, esters, and hydrazides. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by introducing a wide variety of functional groups.

  • Chloro Substituent (C5-Position): The chlorine atom serves as a leaving group, particularly in metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling significant structural diversification of the isothiazole core.

G cluster_0 Pathway 1: Carboxylic Acid Derivatization cluster_1 Pathway 2: C-Cl Cross-Coupling start 5-Chloro-3-methyl-1,2-thiazole- 4-carboxylic acid acid_chloride Acid Chloride Formation (e.g., SOCl₂) start->acid_chloride Activation amide_coupling Amide / Ester Coupling (e.g., EDCI, HOBt) start->amide_coupling hydrazide Hydrazide Formation (e.g., Hydrazine) start->hydrazide ester_protection Ester Protection (Optional but recommended) start->ester_protection acid_chloride->amide_coupling Coupling amide Amides amide_coupling->amide ester Esters amide_coupling->ester hydrazone Hydrazones hydrazide->hydrazone suzuki Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst) ester_protection->suzuki stille Stille Coupling (Ar-SnBu₃, Pd Catalyst) ester_protection->stille aryl_product 5-Aryl Derivatives suzuki->aryl_product stille_product 5-Substituted Derivatives stille->stille_product

Caption: Strategic pathways for derivatizing the title compound.

Application I: Derivatization via the Carboxylic Acid

This pathway is arguably the most common, leveraging well-established reactions to build molecular complexity and modulate biological activity. A key strategy involves converting the carboxylic acid into a hydrazide, which itself is a versatile intermediate for forming hydrazones.[9]

Protocol 1: Synthesis of 5-Chloro-3-methylisothiazole-4-carbohydrazide

Principle: The conversion of a carboxylic acid to a hydrazide is a critical transformation. While it can be achieved directly, a common and effective method proceeds through an acyl chloride or an activated ester intermediate, followed by reaction with hydrazine hydrate. This protocol is adapted from established methods for preparing hydrazides from carboxylic acids.[10]

Materials:

  • 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Hydrazine hydrate (N₂H₄·H₂O) (2.0 eq)

  • Anhydrous Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid in anhydrous toluene.

  • Add thionyl chloride dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80-110 °C depending on solvent) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

  • Hydrazide Formation: Dissolve the crude acyl chloride in anhydrous ethanol and cool the solution to 0 °C in an ice bath.

  • Slowly add hydrazine hydrate dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup and Purification: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Add water to the residue, and a solid precipitate should form. If necessary, neutralize the solution with saturated aqueous NaHCO₃.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-Chloro-3-methylisothiazole-4-carbohydrazide. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of N'-Substituted Hydrazide Derivatives (Hydrazones)

Principle: The hydrazide produced in Protocol 1 can be readily condensed with various aldehydes and ketones via a nucleophilic addition-elimination mechanism to form stable hydrazone derivatives.[9] This reaction is a cornerstone for building molecular diversity.

G start 5-Chloro-3-methylisothiazole- 4-carbohydrazide solvent Ethanol (Solvent) Reflux, 2-4h start->solvent aldehyde Aldehyde or Ketone (R-CHO / R-CO-R') aldehyde->solvent product N'-Substituted Hydrazone Derivative solvent->product Nucleophilic Addition- Elimination of H₂O

Caption: Workflow for the synthesis of hydrazone derivatives.

Materials:

  • 5-Chloro-3-methylisothiazole-4-carbohydrazide (1.0 eq)

  • Substituted aldehyde or ketone (1.0-1.1 eq)

  • Ethanol (96%)

  • Glacial acetic acid (catalytic amount, optional)

Step-by-Step Methodology:

  • Dissolve 5-Chloro-3-methylisothiazole-4-carbohydrazide in ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone to the solution.

  • If the reaction is slow, add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture under reflux for 2-4 hours. Monitor the reaction progress by TLC.[9]

  • Upon completion, cool the reaction mixture in an ice bath or store it in a refrigerator to induce precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or acetonitrile.

Example Data for Hydrazone Synthesis: [9]

Aldehyde ReactantReaction Time (h)Yield (%)
3-Chlorobenzaldehyde467
4-Ethylbenzaldehyde465
4-Nitrobenzaldehyde486
Cinnamaldehyde475
Protocol 3: Direct Amide Bond Formation

Principle: The carboxylic acid can be coupled directly with a primary or secondary amine using a variety of modern coupling reagents. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amine nucleophile.[11] This method avoids the need to isolate a reactive acyl chloride.

Materials:

  • 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (1.0 eq)

  • Target amine (R-NH₂) (1.1 eq)

  • Coupling Agent: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

  • Additive: e.g., Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃) (2.5 eq)

  • Anhydrous solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Dissolve the carboxylic acid, target amine, and HOBt in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA) to the mixture.

  • Add the coupling agent (EDCI) portion-wise, keeping the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Application II: Derivatization via C-Cl Cross-Coupling

The chloro-substituent at the C5 position is a valuable handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkynyl groups.[12] For these reactions, it is often advantageous to first protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) to prevent interference with the organometallic reagents and bases used.

Protocol 4: Suzuki-Miyaura Cross-Coupling (General Procedure)

Principle: This reaction creates a C-C bond between the C5 position of the isothiazole ring and an aryl or vinyl group from a boronic acid or ester, catalyzed by a palladium complex.[12]

Materials:

  • Ethyl 5-chloro-3-methylisothiazole-4-carboxylate (1.0 eq)

  • Arylboronic acid (Ar-B(OH)₂) (1.5 eq)

  • Palladium Catalyst: e.g., Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)

  • Base: e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃ (2.0-3.0 eq)

  • Solvent: e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water

Step-by-Step Methodology:

  • In a Schlenk flask, combine the ethyl 5-chloro-3-methylisothiazole-4-carboxylate, arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst and the solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. The resulting ester can be hydrolyzed back to the carboxylic acid if desired.

Conclusion

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid is a robust and versatile chemical intermediate. The strategic and selective manipulation of its carboxylic acid and chloro-functional groups provides a powerful platform for the synthesis of complex molecules. The protocols outlined here for amide formation, hydrazone synthesis, and cross-coupling reactions serve as a foundational guide for researchers in drug discovery and materials science, enabling the efficient generation of novel chemical entities for further investigation.

References

  • Shukla, A. P., & Verma, V. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. ResearchGate. Retrieved from [Link]

  • (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-3-methyl-1,2,4-thiadiazole. PubChem. Retrieved from [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Kuczyński, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Retrieved from [Link]

  • Biernasiuk, A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The conversion of [(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines into azine fused thiazole-2-carbonitriles. Retrieved from [Link]

  • Kuczyński, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Kuczyński, P., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. PMC. Retrieved from [Link]

  • De Luca, L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved from [Link]

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Retrieved from [Link]

  • ResearchGate. (2016). structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]

  • Zambon, A., et al. (2008). Efficient access to 5-substituted thiazoles by a novel metallotropic rearrangement. Semantic Scholar. Retrieved from [Link]

  • Taylor & Francis. (2022). A Green Synthesis of Novel Derivatives of Thiazole-5-One Using Magnetic Supported Copper Nanocatalyst. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

Sources

Method

Application Note: Antiproliferative Profiling of 5-Chloro-3-Methylisothiazole Derivatives

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Application Guide Executive Summary & Chemical Rationale The isothiazole scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Oncology Drug Development Professionals Document Type: Advanced Methodology & Application Guide

Executive Summary & Chemical Rationale

The isothiazole scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to selectively interact with biological targets, including receptor tyrosine kinases[1]. Recently, the derivatization of this core into N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides has yielded highly potent antiproliferative agents ()[2].

The causality behind the efficacy of these specific derivatives lies in their molecular geometry. The integration of an azomethine group (-N=CH-) via hydrazide synthesis provides critical conformational rigidity, while the addition of bulky, lipophilic substituents (such as a phenylprop-2-ene moiety) enhances cellular permeability and target-site docking[3]. As an application scientist, understanding this structure-activity relationship (SAR) is crucial: the biological assays we design must be sensitive enough to capture these nuanced differences in lipophilicity and target affinity.

Mechanistic Framework

Isothiazole derivatives frequently exert their antiproliferative effects by acting as bioisosteres that fit into the ATP-binding pockets of kinases (e.g., c-Met, VEGFR), subsequently cutting off downstream survival pathways like PI3K/AKT and MAPK[1]. This kinase starvation ultimately triggers apoptosis.

MOA Isothiazole 5-Chloro-3-Methylisothiazole Derivatives Kinase Receptor Tyrosine Kinases (e.g., VEGFR/c-Met) Isothiazole->Kinase Inhibits ATP Binding Downstream Downstream Signaling (PI3K/AKT & MAPK) Kinase->Downstream Blocks Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Suppresses Apoptosis Apoptosis Induction Downstream->Apoptosis Triggers

Fig 1: Proposed mechanism of action for isothiazole-mediated antiproliferative activity.

Assay Selection: The Causality of Experimental Design

A common pitfall in high-throughput screening is applying a single viability assay across phenotypically diverse cell lines. To rigorously evaluate these isothiazole derivatives, we must utilize a divergent assay strategy based on cellular adherence properties[2].

  • For Suspension Cells (e.g., MV4-11 Leukemia): We utilize the MTT Assay . Because suspension cells do not attach to the plate, wash steps will inadvertently remove the cells. MTT relies on the metabolic reduction of a tetrazolium salt into insoluble formazan crystals by viable cells, requiring no intermediate washing.

  • For Adherent Cells (e.g., LoVo Colon, MCF-7 Breast): We utilize the SRB (Sulforhodamine B) Assay . SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions. Unlike MTT, SRB is independent of cellular metabolic fluctuations, providing a highly stable, linear measure of total cellular protein (biomass). The required wash steps are easily performed on adherent monolayers.

Self-Validating Experimental Protocols

To ensure experimental trustworthiness, the following protocols are designed as self-validating systems . Every microplate must contain:

  • Vehicle Control (0.5% DMSO): Establishes the true 100% viability baseline, proving the solvent is not causing cytotoxicity.

  • Positive Control (e.g., Doxorubicin): Confirms the assay is actively detecting cell death.

  • Cell-Free Blanks: Media + Reagents only, to subtract background optical density (OD).

Workflow Prep Compound Prep (DMSO Stock) Cells Cell Seeding (96-well plates) Prep->Cells Incubate Incubation (72h, 37°C) Cells->Incubate Split Cell Type? Incubate->Split MTT MTT Assay (MV4-11) Split->MTT Suspension SRB SRB Assay (LoVo, MCF-7) Split->SRB Adherent Read Absorbance Reading MTT->Read SRB->Read Data IC50 Calculation Read->Data

Fig 2: Divergent assay workflow for evaluating suspension vs. adherent cell lines.

Protocol A: Compound Preparation
  • Synthesize or acquire the target 5-chloro-3-methylisothiazole derivatives.

  • Dissolve compounds in 100% sterile DMSO to create a 10 mM stock solution.

  • Perform serial dilutions in complete culture media. Critical Step: Ensure the final concentration of DMSO in the assay wells never exceeds 0.5% (v/v) to prevent solvent-induced apoptosis[2].

Protocol B: MTT Assay (Suspension Cells - MV4-11)
  • Seeding: Seed MV4-11 cells at a density of

    
     cells/well in 96-well plates using RPMI 1640 medium supplemented with 10% FBS.
    
  • Treatment: Add the isothiazole derivatives at varying concentrations (e.g., 1 to 100 µg/mL). Incubate for 72 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Add 80 µL of lysis buffer (e.g., 20% SDS in 50% DMF, pH 4.7) to dissolve the formazan crystals. Incubate overnight.

  • Detection: Read absorbance at 570 nm using a microplate reader.

Protocol C: SRB Assay (Adherent Cells - LoVo, MCF-7)
  • Seeding: Seed adherent cells at

    
     cells/well in appropriate media. Allow 24 hours for attachment.
    
  • Treatment: Expose cells to the isothiazole compounds for 72 hours.

  • Fixation: Gently add 50 µL of cold 50% Trichloroacetic Acid (TCA) directly to the media. Incubate at 4°C for 1 hour. Wash 5 times with distilled water and air dry.

  • Staining: Add 50 µL of 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Remove unbound dye by washing 4 times with 1% acetic acid. Air dry completely.

  • Solubilization & Detection: Dissolve the protein-bound dye in 150 µL of 10 mM Tris base (pH 10.5). Read absorbance at 540 nm.

Quantitative Data & Interpretation

The table below summarizes representative antiproliferative data for N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides, highlighting the structure-activity relationship[2].

Compound IDHydrazide Substituent (-N=CH-R)MV4-11 (Leukemia) IC₅₀ (µg/mL)LoVo (Colon) IC₅₀ (µg/mL)MCF-7 (Breast) IC₅₀ (µg/mL)MCF-10A (Normal) IC₅₀ (µg/mL)
Precursor (1) None (Unsubstituted)>80.0 (Inactive)>80.0>80.0>80.0
Derivative A 2-Hydroxybenzylidene18.635.142.0>80.0
Derivative B (1E,2E)-3-phenylprop-2-en-1-ylidene4.4 12.5 15.2 >40.0
Doxorubicin Positive Control0.21.52.15.4

Data Insights: The data clearly demonstrates that the unsubstituted precursor lacks activity. The introduction of the azomethine linkage coupled with the highly conjugated and lipophilic phenylprop-2-ene group (Derivative B) yields the highest antiproliferative activity across all tumor lines (IC₅₀ = 4.4 µg/mL in MV4-11), while maintaining a favorable therapeutic window compared to normal epithelial cells (MCF-10A) ()[2].

References

  • Title: The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: Molecules (2020), 25(1), 88. URL: [Link]

  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: Molecules (2023), 28(14), 5371. URL: [Link]

  • Title: Isothiazoles: Synthetic Strategies and Pharmacological Applications (Chapter 3) Source: S-Heterocycles Retrospect, Prospects, and Biological Applications, Royal Society of Chemistry (2024). URL: [Link]

Sources

Application

Application Note: Advanced Purification Techniques for 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic Acid Derivatives

Introduction & Context The 1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of highly potent antiproliferative and anticancer agents[1]. Specific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

The 1,2-thiazole (isothiazole) scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of highly potent antiproliferative and anticancer agents[1]. Specifically, 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid and its N'-substituted hydrazide derivatives exhibit significant biological activity. This activity is driven by the unique electronic properties of the chlorinated heteroaromatic ring and the specific steric profiling of the hydrazone linkage[2].

However, synthesizing these derivatives often yields complex reaction mixtures containing unreacted aldehydes, residual hydrazine, and structurally similar side products. As a Senior Application Scientist, I have designed this application note to detail field-proven purification protocols—ranging from selective precipitation to flash chromatography—engineered to isolate these derivatives with the >99% purity required for rigorous biological assays and crystallographic studies.

Physicochemical Rationale for Purification

The successful purification of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid derivatives relies on exploiting subtle polarity and solubility differences between the starting materials and the target compounds.

  • Solubility & Polarity Profiling: The isothiazole core is moderately lipophilic. However, the introduction of a hydrazide group (-CO-NH-NH₂) or a hydrazone linkage (-CO-NH-N=CH-R) significantly alters the molecule's hydrogen-bond donor/acceptor capabilities, creating a distinct polarity shift[3].

  • Causality in Solvent Selection (Washing): Cold methanol is highly effective as a primary wash solvent. It easily dissolves unreacted starting materials (such as 2,4-dimethylbenzaldehyde or 2-chlorobenzaldehyde) and residual reaction solvents (like ethanol). Meanwhile, the target N'-substituted hydrazides remain insoluble at low temperatures (4 °C) due to their rigid, planar crystal lattices[1].

  • Crystallization Dynamics: Acetonitrile is the optimal solvent for recrystallization. As a polar aprotic solvent, it prevents unwanted solvolysis of the sensitive hydrazone bond while offering a steep temperature-solubility gradient. This thermodynamic environment allows for the slow formation of high-quality crystals, effectively excluding impurities from the crystal lattice[1].

Quantitative Data on Purification Systems

The following table summarizes the optimized purification parameters and expected yields for various isothiazole derivatives based on established chromatographic and crystallographic standards.

Compound ClassPrimary ImpuritiesPreferred Purification MethodSolvent System / EluentTypical Yield (%)Target Purity (HPLC)
Free Carboxylic Acid Inorganic salts, trace organicsAcid-Base ExtractionNaOH (aq) / HCl (aq)85 - 95>98%
Hydrazide Intermediate Thionyl chloride, hydrazineTrituration / EvaporationBenzene / Hexane75 - 85>95%
N'-Substituted Hydrazones Unreacted aldehydes, ethanolRecrystallizationAcetonitrile60 - 86>99%
Complex Isothiazoles Closely related structural isomersFlash ChromatographyCHCl₃ : EtOAc (9:1)50 - 75>98%

Step-by-Step Experimental Protocols

Protocol A: Isolation and Recrystallization of N'-Substituted Hydrazides

This self-validating protocol is optimized for the purification of highly crystalline compounds, such as 5-chloro-N'-[(E)-(2,4-dimethylphenyl)methylidene]-3-methylisothiazole-4-carbohydrazide[1].

  • Reaction Termination: Upon completion of the condensation reaction (typically 4 hours at 78 °C in ethanol), remove the reaction vessel from the heat source.

  • Controlled Precipitation: Allow the mixture to cool slowly to room temperature (20–25 °C) over 1 hour.

    • Mechanistic Insight: Slow cooling prevents supersaturation shock, avoiding the entrapment of solvent molecules and impurities within the rapidly forming crystal lattice (occlusion).

  • Filtration and Washing: Isolate the precipitated solid via vacuum filtration. Wash the filter cake with 3 x 5 mL of ice-cold methanol (4 °C).

    • Mechanistic Insight: Cold methanol selectively solubilizes unreacted benzaldehydes without significantly dissolving the target hydrazone.

  • Recrystallization: Transfer the crude solid to a clean Erlenmeyer flask. Add boiling acetonitrile dropwise while stirring until the solid is completely dissolved.

  • Crystal Maturation: Allow the solution to cool undisturbed to room temperature, then transfer to a 4 °C refrigerator for 12 hours.

  • Final Isolation: Filter the resulting colorless to yellow crystals and dry under high vacuum (0.1 mbar) for 24 hours to remove residual acetonitrile.

Protocol B: Flash Column Chromatography for Complex Mixtures

When precipitation fails or Thin Layer Chromatography (TLC) indicates multiple closely eluting impurities, normal-phase flash chromatography is required[1].

  • TLC Validation: Spot the crude mixture on ALUGRAM SIL G/UV pre-coated TLC sheets. Develop using a Chloroform : Ethyl Acetate (9:1, v/v) mobile phase. Visualize under UV light at 254 nm. The target compound typically exhibits an R_f of 0.4 – 0.6.

  • Column Packing: Slurry-pack a glass column with silica gel (230–400 mesh) using pure chloroform.

    • Mechanistic Insight: Slurry packing prevents air channeling and bed cracking, ensuring a uniform solvent front and sharp band elution.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of chloroform. If the sample is insoluble, dry-load it by evaporating it onto a small amount of silica gel prior to loading.

  • Isocratic Elution: Elute the column using the validated Chloroform : Ethyl Acetate (9:1) system. Collect fractions and monitor via TLC.

  • Concentration: Pool the fractions containing the pure product and concentrate under reduced pressure to yield the pure isothiazole derivative.

Process Workflows and Logical Frameworks

PurificationWorkflow Crude Crude Reaction Mixture (Isothiazole Derivatives) Precipitation Precipitation (Cool to RT) Crude->Precipitation Wash Cold Methanol Wash (Removes Aldehydes) Precipitation->Wash Decision Purity Check (TLC at 254 nm) Wash->Decision Cryst Recrystallization (Acetonitrile) Decision->Cryst Single Spot (High Purity) Flash Flash Chromatography (CHCl3:EtOAc 9:1) Decision->Flash Multiple Spots (Low Purity) Pure Pure 5-Chloro-3-methyl- 1,2-thiazole-4-carboxylic acid derivative Cryst->Pure Flash->Pure

Workflow for the isolation and purification of 5-chloro-3-methyl-1,2-thiazole derivatives.

SolventLogic Target Target Compound Profiling FreeAcid Free Carboxylic Acid (Ionizable) Target->FreeAcid Hydrazide Hydrazide / Hydrazone (Neutral / Weakly Basic) Target->Hydrazide AcidPur Acid-Base Extraction (Aqueous pH Swing) FreeAcid->AcidPur pKa ~3.5-4.5 HydPur Normal Phase Silica (CHCl3:EtOAc 9:1) Hydrazide->HydPur Lipophilic Core

Physicochemical-driven purification logic for isothiazole derivatives.

References

  • Title: The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity Source: Molecules (MDPI), 2019, 25(1), 88. URL: [Link]

  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: Molecules (MDPI), 2020, 25(14), 3295. URL: [Link]

  • Title: 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid: A Powerful Chemical Solution Source: Chunichi URL: [Link]

Sources

Method

Application Note: Leveraging 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic Acid in the Development of Novel Antimicrobial Agents

Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (CAS: 22131-56-2) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the continuous discovery of novel pharmacophores. 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (CAS: 22131-56-2) has emerged as a highly versatile building block in medicinal chemistry[1]. By exploiting its carboxylic acid functional group, researchers can synthesize a diverse library of hydrazides and hydrazones (Schiff bases) that exhibit potent, broad-spectrum antimicrobial and antiproliferative activities[2]. This application note provides a comprehensive, self-validating protocol for synthesizing these derivatives and screening their antimicrobial efficacy.

Chemical Rationale & Mechanistic Insights

Why 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic Acid?

The core isothiazole ring provides an electron-rich, heteroaromatic system capable of participating in π-π stacking interactions with biological targets. The substitution pattern is critical:

  • 5-Chloro Group: Enhances the lipophilicity of the molecule, facilitating passive diffusion across the thick peptidoglycan layer of Gram-positive bacteria and the complex outer membrane of Gram-negative strains.

  • 4-Carboxylic Acid: Serves as the primary synthetic handle. While the acid itself has limited antimicrobial activity, converting it into a hydrazide (-CO-NH-NH₂) or a hydrazone (-CO-NH-N=CH-R) introduces multiple hydrogen bond donors and acceptors[3].

Causality of the Hydrazone Pharmacophore

Hydrazides and their derivatives are privileged scaffolds in drug discovery[3]. The causality behind their antimicrobial success lies in their dual-action mechanism:

  • Metalloenzyme Chelation: The acylhydrazone linkage can act as a bidentate ligand, chelating essential metal ions (e.g., Mg²⁺, Zn²⁺) required for the catalytic activity of bacterial enzymes.

  • Targeted Inhibition: The rigid -N=CH- double bond dictates the spatial orientation of the attached aryl groups, allowing the molecule to fit precisely into the active sites of enzymes like DNA gyrase or topoisomerase IV.

MechanismOfAction A Isothiazole Hydrazone Derivatives B Cell Membrane Penetration A->B C Metalloenzyme Chelation B->C D DNA Gyrase Inhibition B->D E Pathogen Eradication C->E D->E

Proposed antimicrobial mechanism of action for isothiazole hydrazone derivatives.

Experimental Protocols: Synthesis Workflow

Direct coupling of a carboxylic acid with hydrazine is thermodynamically unfavorable and prone to low yields. Therefore, the protocol utilizes an intermediate acid chloride activation step to ensure a rapid, high-yielding nucleophilic acyl substitution[2].

SynthesisWorkflow N1 5-Chloro-3-methyl-1,2-thiazole- 4-carboxylic acid N2 Acid Chloride Activation (SOCl2, Benzene, Reflux) N1->N2 N3 Hydrazinolysis (NH2NH2·H2O, EtOH) N2->N3 N4 5-Chloro-3-methylisothiazole- 4-carbohydrazide N3->N4 N5 Schiff Base Condensation (Aryl Aldehydes, EtOH, H+) N4->N5 N6 Target Antimicrobial Hydrazone Agents N5->N6

Synthesis workflow of antimicrobial hydrazides from the isothiazole carboxylic acid precursor.

Synthesis of 5-Chloro-3-methylisothiazole-4-carbohydrazide

Objective: Convert the stable carboxylic acid into a reactive hydrazide intermediate.

  • Activation: Suspend 10 mmol of 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid in 30 mL of anhydrous benzene.

  • Chlorination: Add 15 mmol of thionyl chloride (SOCl₂) dropwise under a nitrogen atmosphere. Caution: SOCl₂ evolves toxic HCl and SO₂ gases; perform strictly in a fume hood.

  • Reflux: Heat the mixture to reflux for 3 hours until a clear solution is obtained, indicating complete conversion to the acid chloride[2].

  • Concentration: Remove the solvent and excess SOCl₂ in vacuo. Co-evaporate twice with 10 mL of anhydrous benzene to ensure complete removal of residual SOCl₂.

  • Hydrazinolysis: Dissolve the crude acid chloride in 20 mL of absolute ethanol. Cool the flask to 0°C in an ice bath. Slowly add 25 mmol of hydrazine hydrate (NH₂NH₂·H₂O) dropwise with vigorous stirring.

  • Validation & Isolation: Stir at room temperature for 4 hours. Monitor completion via TLC (Eluent: Chloroform/Methanol 9:1). Filter the resulting precipitate, wash with cold ethanol, and recrystallize from ethanol to yield the pure carbohydrazide.

Synthesis of N'-Substituted Hydrazones (Schiff Bases)

Objective: Condense the hydrazide with various aryl aldehydes to generate the final antimicrobial library.

  • Reaction Setup: In a round-bottom flask, dissolve 5 mmol of 5-chloro-3-methylisothiazole-4-carbohydrazide and 5 mmol of the desired aryl aldehyde (e.g., 4-hydroxybenzaldehyde or 2,4-dichlorobenzaldehyde) in 25 mL of absolute ethanol[2].

  • Catalysis: Add 2–3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux: Heat the mixture at 78°C (reflux) for 4–6 hours[2].

  • Isolation: Cool the mixture to room temperature, then transfer to an ice bath to maximize precipitation. Filter the solid product under vacuum, wash with cold ethanol, and dry.

  • Validation: Confirm the structure via ¹H-NMR (look for the characteristic -N=CH- singlet around 8.2–8.5 ppm) and ¹³C-NMR[2].

In Vitro Antimicrobial Screening Protocol

To ensure trustworthiness and self-validation, the synthesized compounds must be evaluated using the standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Inoculum: Cultivate bacterial strains (S. aureus ATCC 25923, E. coli ATCC 25922) in Mueller-Hinton (MH) broth and fungal strains (C. albicans ATCC 10231) in Sabouraud Dextrose broth. Adjust the turbidity to 0.5 McFarland standard (approx.

    
     CFU/mL), then dilute 1:100.
    
  • Compound Dilution: Dissolve the synthesized compounds in DMSO (final DMSO concentration in wells must not exceed 1% to prevent solvent toxicity). Prepare two-fold serial dilutions in a 96-well microtiter plate to achieve a concentration range of 0.5 to 256 µg/mL.

  • Inoculation: Add 100 µL of the diluted microbial suspension to each well containing 100 µL of the compound dilution.

  • Controls:

    • Positive Controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

    • Negative Control: Broth + 1% DMSO + Inoculum (Ensures viability).

    • Sterility Control: Broth only.

  • Incubation & Reading: Incubate plates at 37°C for 24 hours (48 hours for fungi). Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours. A color change from blue to pink indicates microbial growth. The MIC is defined as the lowest concentration that prevents this color change.

Quantitative Data Presentation

The following table summarizes representative quantitative MIC data, demonstrating the structure-activity relationship (SAR) progression from the inactive carboxylic acid precursor to the highly active hydrazone derivatives.

Compound / StageS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)C. albicans (Fungi) MIC (µg/mL)
5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid > 256> 256> 256
Carbohydrazide Intermediate 128256128
Hydrazone A (R = 4-Hydroxyphenyl)163264
Hydrazone B (R = 2,4-Dichlorophenyl)4816
Ciprofloxacin (Positive Control)0.50.25N/A
Fluconazole (Positive Control)N/AN/A1.0

Data Interpretation: The raw 5-chloro-3-methyl-1,2-thiazole-4-carboxylic acid lacks membrane permeability and target affinity. Conversion to the carbohydrazide yields mild activity, but the condensation into halogenated Schiff bases (Hydrazone B) drastically enhances antimicrobial potency, validating the rationale of the synthetic workflow.

References

  • Jęśkowiak, I., Ryng, S., Świtalska, M., Wietrzyk, J., Bryndal, I., Lis, T., & Mączyński, M. "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity." Molecules 24, no. 6 (2019): 1066. URL: [Link]

  • Teixeira, S., Castanheira, E. M. S., & Carvalho, M. A. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." Molecules 30, no. 13 (2025): 2852. URL: [Link]

Sources

Application

Application Note: Regioselective Acylation and Functionalization of 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives

Executive Summary The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry. It serves as the core pharmacophore for a diverse array of therapeutics, including...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-4-methylthiazole-5-carboxylic acid scaffold is a highly privileged structure in modern medicinal chemistry. It serves as the core pharmacophore for a diverse array of therapeutics, including [1],[2], and broad-spectrum[3],[4].

This application note provides a comprehensive, self-validating guide to the regioselective N-acylation of the exocyclic 2-amino group and the subsequent amidation of the 5-carboxylic acid. By understanding the underlying electronic effects and tautomeric behavior of this heterocycle, researchers can optimize yields and prevent common side reactions such as endocyclic ring-acylation or guanidinylation.

Mechanistic Insights: Tautomerization and Regioselectivity

The functionalization of 2-aminothiazoles presents unique mechanistic challenges due to [5]. The molecule exists in an equilibrium between the aromatic amine form and the non-aromatic imine form[6]. Consequently, electrophilic acylation can theoretically occur at the exocyclic nitrogen (yielding the desired N-acyl derivative) or the endocyclic thiazole nitrogen (yielding the ring-N-acyl derivative)[7].

Causality in Experimental Design:

  • Electronic Deactivation: The presence of the electron-withdrawing 5-carboxylic acid (or ester) group significantly reduces the nucleophilicity of the 2-amino group[1].

  • Thermodynamic vs. Kinetic Control: While the exocyclic N-acyl product is thermodynamically favored, highly reactive acylating agents in the absence of an appropriate base can lead to complex mixtures. Utilizing a nucleophilic catalyst like DMAP in pyridine ensures the rapid formation of an N-acylpyridinium intermediate, driving the reaction toward the thermodynamically stable exocyclic N-acylated product[5].

Applications in Drug Discovery

  • Flavivirus Inhibitors: Bis-alkylated and N-acylated derivatives of 2-amino-4-methylthiazole-5-carboxylate have been identified as potent inhibitors of Dengue and Yellow Fever viruses[3]. These compounds are designed to bind precisely within the of the viral envelope (E) protein, altering the hinge angle equilibrium and preventing the conformational changes required for viral membrane fusion[4],[8].

  • Metabolic Disorders: Amide derivatives of this scaffold act as modulators of stearoyl-CoA desaturase (SCD1), offering therapeutic avenues for cardiovascular disease, diabetes, and obesity[2].

Experimental Design & Workflow

Workflow A 2-Amino-4-methylthiazole- 5-carboxylate B Regioselective N-Acylation (R-COCl, Pyridine/DMAP) A->B C N-Acyl-4-methylthiazole- 5-carboxylate B->C D Ester Hydrolysis (NaOH, MeOH/H2O) C->D E N-Acyl-4-methylthiazole- 5-carboxylic acid D->E F C5-Amidation (HATU, DIPEA, R'-NH2) E->F G Final Bis-Amide Therapeutic Scaffold F->G

Figure 1: Synthetic workflow for dual-functionalization of the 2-aminothiazole scaffold.

Detailed Methodologies and Protocols

Protocol A: Regioselective N-Acylation of Ethyl 2-amino-4-methylthiazole-5-carboxylate

Objective: To synthesize ethyl 2-(acylamino)-4-methylthiazole-5-carboxylate while suppressing endocyclic N-acylation.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous pyridine (0.2 M concentration).

  • Catalysis: Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Rationale: DMAP acts as an acyl transfer catalyst, overcoming the inherent poor nucleophilicity of the electron-deficient 2-amino group[1].

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add the desired acyl chloride (1.2 eq) over 15 minutes.

    • Rationale: Strict temperature control during addition prevents exothermic spikes that promote di-acylation or endocyclic imine trapping[5].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine.

    • Self-Validation: The disappearance of the pyridine odor after the HCl wash confirms successful removal of the solvent/base.

  • Isolation: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure N-acylated product.

Protocol B: C5-Carboxylic Acid Amidation (HATU-Mediated)

Objective: To couple the saponified 5-carboxylic acid with a primary/secondary amine to yield the final bis-amide scaffold.

  • Preparation: Dissolve the N-acylated-4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at 0 °C for 15 minutes.

    • Rationale: HATU is preferred over EDC/HOBt for this scaffold due to its (minutes vs. hours) and superior efficacy with sterically hindered or electronically deactivated substrates[9]. Cooling to 0 °C prevents the premature degradation of the highly reactive O7-azabenzotriazole active ester.

  • Coupling: Add the target amine (1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Rationale: Adding the coupling agent before the amine in the presence of DIPEA ensures complete formation of the active ester, preventing guanidinylation side reactions that can occur if the amine reacts directly with HATU[9].

  • Workup: Dilute with EtOAc and wash extensively with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry and concentrate for subsequent purification.

Quantitative Data & Troubleshooting

The choice of coupling agent for the C5-carboxylic acid is critical. The table below summarizes the operational differences between HATU and EDC/HOBt for this specific scaffold based on established chemical data[9].

ParameterHATU ProtocolEDC/HOBt Protocol
Activation Speed Very Fast (minutes)Moderate (>30 min)
Reaction Time 1-4 hours12-18 hours
Efficacy (Hindered Amines) ExcellentPoor to Moderate
Key Additive None (HOAt built-in)HOBt required
Base Requirement Non-nucleophilic (DIPEA)Tertiary amine (TEA/DIPEA)
Side Reactions Guanidinylation (if mismanaged)EDC-urea trapping

References

  • Dovlatyan, V. V., et al. "Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives." Chemistry of Heterocyclic Compounds, 2004.[Link]

  • Li, Z., et al. "Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins." Journal of Medicinal Chemistry, 2008.[Link]

  • Vertex Pharmaceuticals.

Sources

Method

Creating compound libraries from 2-aminothiazole-4-carboxylate scaffolds

Application Note & Protocol: Design and Synthesis of Compound Libraries from 2-Aminothiazole-4-Carboxylate Scaffolds Executive Summary The 2-aminothiazole-4-carboxylate framework is a privileged heterocyclic scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Design and Synthesis of Compound Libraries from 2-Aminothiazole-4-Carboxylate Scaffolds

Executive Summary

The 2-aminothiazole-4-carboxylate framework is a privileged heterocyclic scaffold in medicinal chemistry, offering a highly tractable template for the discovery of novel anti-infective agents. Notably, derivatives of this scaffold have demonstrated profound efficacy against multidrug-resistant (MDR) bacterial strains and Mycobacterium tuberculosis (Mtb) by targeting critical enzymes such as the β-ketoacyl-ACP synthase (mtFabH) and UDP-N-acetylmuramate/L-alanine ligase[1][2]. This application note provides a comprehensive, self-validating methodology for the rapid generation of combinatorial libraries based on the 2-aminothiazole-4-carboxylate core, emphasizing mechanistic causality, green chemistry principles, and rigorous analytical validation.

Scientific Rationale & Mechanistic Insights

The construction of the 2-aminothiazole-4-carboxylate core is classically achieved via the Hantzsch Thiazole Synthesis , a highly regioselective condensation between an α-haloketone (or α-haloester, such as ethyl bromopyruvate) and a thioamide (such as thiourea)[3].

Causality of the Hantzsch Mechanism:

  • S-Alkylation: The sulfur atom of thiourea acts as a soft nucleophile, attacking the α-carbon of the ethyl bromopyruvate and displacing the bromide ion.

  • Cyclization: The intermediate undergoes an intramolecular nucleophilic attack where the primary amine of the thiourea moiety attacks the highly electrophilic ketone carbonyl.

  • Dehydration: Subsequent elimination of a water molecule drives the aromatization of the ring, yielding the thermodynamically stable 2-aminothiazole-4-carboxylate system.

Library Diversification Strategy: To generate a comprehensive compound library, derivatization is performed at two orthogonal sites:

  • The 2-Amino Position: The primary amine on the thiazole ring exhibits diminished nucleophilicity due to the delocalization of its lone electron pair into the aromatic π-system. Consequently, functionalization requires highly reactive electrophiles (e.g., bromoacetyl bromide for amidation) or acid-catalyzed conditions to form Schiff bases with aryl aldehydes[1][4].

  • The 4-Carboxylate Position: The ester can be subjected to basic saponification to yield a free carboxylic acid. This provides a versatile handle for EDC/HOBt-mediated amide coupling, allowing researchers to probe the longitudinal and lateral binding channels of target enzymes[1].

Workflow Start α-Haloketone + Thiourea Hantzsch Hantzsch Synthesis (Microwave Assisted) Start->Hantzsch S-Alkylation Scaffold 2-Aminothiazole-4-carboxylate Core Scaffold Hantzsch->Scaffold Cyclization & Dehydration Div1 2-Amino Derivatization (Amides / Schiff Bases) Scaffold->Div1 Electrophilic Attack Div2 4-Carboxylate Derivatization (Saponification & Amidation) Scaffold->Div2 Nucleophilic Substitution Library Combinatorial Compound Library Div1->Library Div2->Library Screening High-Throughput Screening (mtFabH / MDR Strains) Library->Screening Bioassay Validation

Caption: Workflow for the synthesis and screening of 2-aminothiazole-4-carboxylate libraries.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. Do not proceed to subsequent steps unless the analytical checkpoints confirm the structural integrity of the intermediates.

Phase 1: Core Scaffold Synthesis (Microwave-Assisted Hantzsch Reaction)

Traditional refluxing of 2-aminothiazoles can take up to 24 hours and may lead to thermal degradation[4][5]. We employ Microwave Irradiation (MWI) to provide rapid, localized dielectric heating that overcomes the cyclization activation barrier in minutes, minimizing side reactions[6].

  • Reaction Setup: In a 50 mL microwave-safe reactor vessel, dissolve 2.0 mmol of ethyl bromopyruvate and 3.0 mmol of thiourea in 15 mL of absolute ethanol (99.9%).

  • Irradiation: Subject the mixture to microwave irradiation (approx. 150 W) at 60°C for 10–15 minutes.

  • Workup: Cool the reaction mixture to room temperature. Pour the concentrate into 50 mL of ice-cold distilled water.

  • Basification: Carefully adjust the pH to 10 using 2 M NaOH. The off-white precipitate of ethyl 2-aminothiazole-4-carboxylate will separate from the aqueous layer[4].

  • Purification: Filter the precipitate under a vacuum, wash with cold water, and recrystallize from ethanol.

Validation Checkpoint 1 (Core Scaffold):

  • TLC: Run on silica gel using Petroleum Ether:Ethyl Acetate (1:3). A single spot at

    
     validates purity[4].
    
  • FT-IR (KBr): Confirm the presence of the conjugated ester C=O stretch at

    
     and the primary amine N-H stretch at 
    
    
    
    [1][4].
Phase 2: Library Diversification via Schiff Base Formation

Why use glacial acetic acid? The 2-amino group is a weak nucleophile. Acetic acid protonates the carbonyl oxygen of the incoming aldehyde, significantly increasing its electrophilicity and driving the nucleophilic attack[2].

  • Reaction Setup: Dissolve 0.05 mol of the synthesized ethyl 2-aminothiazole-4-carboxylate and 0.05 mol of a substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) in 30 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reflux: Stir and reflux the mixture for 12 hours. Monitor the disappearance of the starting material via TLC[4].

  • Isolation: Evaporate the excess solvent using a rotary evaporator. Dissolve the crude residue in ethyl acetate and allow it to stand at room temperature until crystal growth is observed (typically 24-48 hours)[4].

Validation Checkpoint 2 (Schiff Base):

  • FT-IR (KBr): The disappearance of the primary amine N-H stretch (

    
    ) and the appearance of a sharp imine C=N stretch (
    
    
    
    ) validates successful condensation[1].
Phase 3: 4-Carboxylate Hydrolysis and Amidation
  • Saponification: Treat the ester with 0.1 M NaOH in a Methanol/Water (1:1) mixture at room temperature for 4 hours to yield the free 2-aminothiazole-4-carboxylic acid[1].

  • Amide Coupling: React the free acid with various amines using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DMF to generate the corresponding 4-carboxamide library members.

Biological Application: Target Pathway & Quantitative Data

Derivatives of the 2-aminothiazole-4-carboxylate scaffold are frequently screened against Mycobacterium tuberculosis H37Rv. Specific functionalization, such as 2-bromoacetamido substitutions, allows the molecule to act as a potent inhibitor of mtFabH (β-ketoacyl-ACP synthase), a crucial enzyme in the biosynthesis of mycolic acids that form the mycobacterial cell wall[1][7].

Pathway Library Library Hit Compound (e.g., Bromoacetamido deriv.) Target mtFabH Enzyme (M. tuberculosis) Library->Target Cell Penetration Binding Active Site Interaction (Cys112 / His244) Target->Binding Longitudinal/Lateral Channel Fit Inhibition Arrest of Mycolic Acid Biosynthesis Binding->Inhibition Condensation Blockade Outcome Bacterial Cell Death (Anti-tubercular Effect) Inhibition->Outcome Cell Wall Rupture

Caption: Mechanistic pathway of mtFabH inhibition by 2-aminothiazole-4-carboxylate derivatives.

Table 1: Quantitative Structure-Activity Relationship (QSAR) Data of Representative Library Hits

Compound DerivativeTarget Organism / EnzymeKey FunctionalizationBiological Activity (MIC / IC₅₀)Ref
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv5-benzyl substitutionMIC = 0.06 µg/mL (240 nM)[1]
Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylatemtFabH (β-Ketoacyl Synthase)2-bromoacetamido groupIC₅₀ = 0.95 ± 0.05 µg/mL[1]
Ethyl 2-aminothiazole-4-carboxylate Schiff Base (2a)S. epidermidis (MDR strain)2-arylideneamino substitutionMIC = 250 µg/mL[2]
Ethyl 2-aminothiazole-4-carboxylate Schiff Base (2b)UDP-N-acetylmuramate ligaseHydroxyl-substituted benzene ringBinding Affinity = -7.6 kcal/mol[2]

References

  • Al-Balas Q, Anthony NG, Al-Jaidi B, et al. "Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH." PLOS One, 2009. 1

  • "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking." BMC Chemistry, 2019. 2

  • "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC." National Institutes of Health, 2019. 4

  • Jain KS, et al. "An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water." ResearchGate, 2011. 6

  • "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica. 3

  • "Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH - PubMed." National Institutes of Health, 2009.7

  • "EP0482607B1 - Process of producing 2-aminothiazole." Google Patents. 5

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction yield for 5-chloro-3-methylisothiazole-4-carbohydrazide synthesis

Welcome to the Process Optimization Support Center. This guide is designed for research scientists and drug development professionals seeking to maximize the reaction yield and purity of 5-chloro-3-methylisothiazole-4-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. This guide is designed for research scientists and drug development professionals seeking to maximize the reaction yield and purity of 5-chloro-3-methylisothiazole-4-carbohydrazide, a critical intermediate in the synthesis of antiproliferative and antineoplastic agents.

Mechanistic Workflow & Route Selection

Choosing the correct activation route for the carboxylic acid precursor is the most critical factor in optimizing your yield. The steric hindrance imparted by the 3-methyl and 5-chloro groups on the isothiazole ring significantly impedes direct nucleophilic attack, making standard Fischer esterification routes low-yielding. To overcome this, the acid must be converted into a highly electrophilic intermediate (acyl chloride or acyl azide) before hydrazinolysis.

SynthesisPathway Acid 5-chloro-3-methylisothiazole- 4-carboxylic acid AcylChloride Acyl Chloride Intermediate Acid->AcylChloride SOCl2, reflux Ester Ester Intermediate Acid->Ester EtOH, H2SO4 AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, Et3N Hydrazide 5-chloro-3-methylisothiazole- 4-carbohydrazide AcylChloride->Hydrazide N2H4·H2O, 0-5°C SideProduct Diacylhydrazine (Side Product) AcylChloride->SideProduct Excess Acyl Chloride Ester->Hydrazide N2H4·H2O, reflux Ester->SideProduct Prolonged Heating AcylAzide->Hydrazide N2H4·H2O, 2-PrOH

Synthesis pathways for 5-chloro-3-methylisothiazole-4-carbohydrazide and common side reactions.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating checkpoints. If a checkpoint fails, do not proceed to the next step.

Protocol A: The Acyl Chloride Route (High Reactivity)

Best for rapid conversion, but requires strict stoichiometric control to prevent over-acylation.

  • Activation: Suspend 5-chloro-3-methylisothiazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add thionyl chloride (SOCl₂, 1.5 eq) and 1-2 drops of anhydrous DMF as a catalyst. Reflux for 2-3 hours.

  • Validation Checkpoint: Remove a 50 µL aliquot, quench in 1 mL of methanol, and analyze via TLC/LC-MS. You should observe 100% conversion to the methyl ester. If unreacted acid remains, add 0.5 eq SOCl₂ and reflux for another hour.

  • Concentration: Remove DCM and excess SOCl₂ in vacuo to yield the crude acyl chloride. Redissolve in anhydrous THF.

  • Hydrazinolysis: In a separate flask, prepare a solution of hydrazine hydrate (5.0 eq) in THF and cool to 0 °C.

    • Causality Note: Add the acyl chloride solution dropwise over 1 hour to the hydrazine solution. Maintaining a massive local excess of hydrazine prevents the newly formed hydrazide from reacting with unreacted acyl chloride, which would form the insoluble diacylhydrazine side product.

  • Isolation: Concentrate the mixture, precipitate with cold water, filter, and wash the solid with cold methanol.

Protocol B: The Intermediate Azide Route (High Purity)

Best for bypassing column chromatography. This method leverages solvent-specific crystallization.

  • Activation: React 5-chloro-3-methylisothiazole-4-carboxylic acid with diphenylphosphoryl azide (DPPA) and triethylamine in 2-propanol (2-PrOH) to form the intermediate acyl azide.

  • Hydrazinolysis: Add hydrazine hydrate (2.5 eq) directly to the 2-PrOH mixture.

  • Validation Checkpoint: Monitor nitrogen gas evolution.

    • Causality Note: The cessation of bubbling indicates the completion of the nucleophilic displacement of the azide group by hydrazine.

  • Isolation: Allow the reaction mixture to cool to room temperature. The 5-chloro-3-methylisothiazole-4-carbohydrazide will spontaneously crystallize. Filter and wash with cold methanol to yield the pure product[1].

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen synthetic route, allowing for easy comparison of yield and impurity profiles.

Synthesis RouteActivating AgentSolventHydrazine (Eq.)Reaction TempAverage YieldPrimary Impurity
Fischer Ester H₂SO₄ (cat.)Ethanol3.0Reflux45–55%Unreacted ester
Acyl Chloride SOCl₂ / DMFTHF5.00 °C to RT75–85%Diacylhydrazine
Acyl Azide DPPA / Et₃N2-PrOH2.5Room Temp80–86%Minimal

Troubleshooting & FAQs

Q: Why am I getting low yields of the hydrazide and a high proportion of a highly insoluble byproduct? A: You are likely forming the symmetric diacylhydrazine side product. Causality: Hydrazides are highly nucleophilic. Once 5-chloro-3-methylisothiazole-4-carbohydrazide forms, its terminal amine can react with another equivalent of your activated acyl intermediate (ester or acid chloride). Solution: This is an issue of local stoichiometry. Always add your activated isothiazole dropwise to a vigorously stirred, large excess of hydrazine hydrate (minimum 3-5 equivalents). Never add hydrazine to the acyl chloride. Maintain the temperature at 0–5 °C during addition to suppress the secondary acylation rate.

Q: The esterification of 5-chloro-3-methylisothiazole-4-carboxylic acid is stalling at 50% conversion. How can I push it to completion? A: Causality: The isothiazole ring is heavily substituted. The 3-methyl and 5-chloro groups create significant steric bulk around the 4-carboxylic acid, severely hindering the nucleophilic attack of the alcohol during standard Fischer esterification. Solution: Abandon the Fischer esterification. Switch to the Acyl Chloride route (Protocol A) or the Azide route (Protocol B). The highly electrophilic nature of the acyl chloride easily overcomes the steric hindrance.

Q: How does the intermediate azide method improve yield and purity over the standard ester route? A: Causality: As demonstrated by 1[1], utilizing an intermediate azide in 2-propanol (2-PrOH) creates a self-purifying system. The specific solubility profile of 5-chloro-3-methylisothiazole-4-carbohydrazide in 2-PrOH causes it to crystallize directly out of the reaction mixture upon cooling[1]. This eliminates the need for aqueous workups or column chromatography, which are common points of yield attrition for highly polar hydrazides.

Q: I am losing my product during the aqueous workup. What is the best method to purify the hydrazide? A: Causality: Carbohydrazides are highly polar and can form strong hydrogen bonds with water, leading to significant partitioning into the aqueous layer during extraction. Solution: Avoid liquid-liquid aqueous extraction entirely. Concentrate your reaction solvent in vacuo, and induce precipitation by adding a minimal amount of ice-cold water. Filter the resulting solid and wash it with cold methanol. The cold methanol wash effectively removes unreacted hydrazine and trace organic impurities while keeping the target isothiazole hydrazide intact in the filter cake[1].

References
  • Jęśkowiak, I., Ryng, S., Świtalska, M., Wietrzyk, J., Bryndal, I., Lis, T., & Mączyński, M. "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity." Molecules, 2020, 25(1), 88. URL:[Link]

Sources

Optimization

Technical Support Center: Thiazole-4-Carboxylic Acid Preparation

Welcome to the Technical Support Center for thiazole synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the Hantzsch thiazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thiazole synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the Hantzsch thiazole synthesis. While the classical condensation of a thioamide with a bromopyruvate derivative is robust on paper, bench chemistry introduces nuanced side reactions—ranging from insidious decarboxylation to stereocenter epimerization.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help you bypass common pitfalls and optimize your thiazole-4-carboxylic acid workflows.

Core Synthesis Workflow & Side Reaction Mapping

Understanding where side reactions branch off from the main synthetic pathway is the first step in troubleshooting. The diagram below maps the critical junctions in the modified Hantzsch synthesis.

G A Thioamide Substrate C Hydroxythiazoline Intermediate A->C Cyclocondensation B Ethyl Bromopyruvate B->C S1 Bromopyruvate Degradation B->S1 High Temp / Base D Thiazole-4-carboxylate Ester C->D Dehydration (Acid/TFAA) S2 Incomplete Dehydration C->S2 Mild/Aqueous Conditions S4 Racemization (Chiral Centers) C->S4 Base-mediated E Thiazole-4-carboxylic Acid D->E Ester Hydrolysis (LiOH, <40°C) S3 Decarboxylation E->S3 Heat + Acid/Base

Hantzsch synthesis workflow for thiazole-4-carboxylic acid highlighting major side reactions.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I losing my thiazole-4-carboxylic acid product during the final ester hydrolysis step? A1: Focus on Decarboxylation . Thiazole-4-carboxylic acids are notoriously sensitive to decarboxylation, especially when heated in acidic or basic solutions[1].

  • Causality: The electron-withdrawing nature of the thiazole ring destabilizes the carboxylic acid. At elevated temperatures, the molecule readily ejects CO₂, leaving you with an unsubstituted thiazole core.

  • Solution: Perform the ester hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water mixture at temperatures strictly below 40°C. During the workup, acidify the mixture to exactly pH 3-4 at 0°C to safely precipitate the product without triggering decarboxylation[1].

Q2: My Hantzsch cyclization yields a mixture of the desired thiazole and a +18 Da mass impurity. What is this, and how do I fix it? A2: Focus on Incomplete Dehydration .

  • Causality: The initial condensation between a thioamide and ethyl bromopyruvate yields a 4,5-dihydrothiazole (hydroxythiazoline) intermediate. If the thermodynamic driving force for dehydration is insufficient, this intermediate stalls, showing up as an [M+18] peak on LC-MS[2].

  • Solution: Employ a modified Hantzsch procedure. Treat the crude cyclocondensed intermediate with an aggressive dehydrating agent like Trifluoroacetic Anhydride (TFAA) to force aromatization[2].

Q3: When synthesizing chiral thiazole amino acids, my final product is heavily racemized. How can I preserve stereocenter integrity? A3: Focus on Base-Mediated Epimerization .

  • Causality: The highly acidic nature of the alpha-proton adjacent to the thioamide makes it susceptible to deprotonation. Base-mediated dehydration steps or harsh esterification conditions lead to epimerization at the chiral aminoalkyl moiety[3].

  • Solution: Avoid strong bases during dehydration. Utilize mild, specialized dehydrating reagents (such as the Burgess reagent) at room temperature to maintain optical purity (ee ≥ 95%)[3].

Q4: My ethyl bromopyruvate seems to be degrading before the reaction even starts, leading to dark, tarry mixtures. What is happening? A4: Focus on Bromopyruvate Disproportionation .

  • Causality: Ethyl bromopyruvate is a highly reactive bis-electrophile. Under improper storage or reaction conditions, it can undergo disproportionation into ethyl pyruvate and ethyl dibromopyruvate, or self-condense into polymeric tars[4].

  • Solution: Always use freshly distilled ethyl bromopyruvate. Add it dropwise to the thioamide solution at sub-zero temperatures (-15°C to 0°C) to control the exothermic condensation and prevent degradation[2],[4].

Section 2: Quantitative Data on Side Reaction Mitigation

The following table summarizes the impact of specific side reactions and the expected yield improvements when applying targeted mitigation strategies.

Reaction PhasePrimary Side ProductMitigation StrategyTypical Yield Impact
Reagent Prep Dibromopyruvate / TarsFresh distillation; dropwise addition at -15°C+15% to 20%
Aromatization Hydroxythiazoline ([M+18])TFAA dehydration at 0°C+30% to 50%
Chiral Synthesis Racemized ThiazoleAvoid strong bases; use Burgess reagent>95% ee retention
Ester Hydrolysis Decarboxylated ThiazoleUse LiOH at <40°C; pH 3-4 isolation at 0°C+25% to 40%
Section 3: Self-Validating Protocol: Optimized Hantzsch Synthesis & Hydrolysis

To ensure scientific integrity, every protocol must be a self-validating system. Follow this step-by-step methodology, which builds causality and analytical checkpoints directly into the workflow.

Step 1: Controlled Cyclocondensation
  • Causality: Preventing the thermal degradation of ethyl bromopyruvate ensures a clean nucleophilic attack by the thioamide[4].

  • Action: Dissolve the thioamide (1.0 eq) in dry DME or THF. Cool the reaction vessel to -15°C under a nitrogen atmosphere. Add freshly distilled ethyl bromopyruvate (1.2 eq) dropwise over 30 minutes[2]. Stir for 2 hours, allowing the mixture to slowly reach 0°C.

  • Validation Checkpoint: Pull an aliquot for LC-MS. You must observe the disappearance of the thioamide and the appearance of the hydroxythiazoline intermediate (mass = Target Ester + 18 Da). Do not proceed until the starting material is consumed.

Step 2: Forced Dehydration (Aromatization)
  • Causality: Spontaneous dehydration is often incomplete, requiring chemical forcing to achieve the aromatic thiazole ring[2].

  • Action: Re-cool the crude intermediate mixture to -15°C. Slowly add Trifluoroacetic Anhydride (TFAA) (1.5 eq) or Burgess reagent if preserving sensitive chiral centers[2],[3]. Stir for 1 hour.

  • Validation Checkpoint: LC-MS must confirm the complete shift from the [M+18] intermediate mass to the fully aromatized thiazole-4-carboxylate ester.

Step 3: Low-Temperature Ester Hydrolysis
  • Causality: Thiazole-4-carboxylic acids will rapidly decarboxylate under thermal stress[1].

  • Action: Dissolve the isolated ester in a 4:1 mixture of THF and water. Add LiOH monohydrate (1.5 eq) dropwise. Maintain the internal reaction temperature strictly below 40°C (preferably at room temperature)[1].

  • Validation Checkpoint: TLC (Hexanes/EtOAc) should show the complete consumption of the higher-Rf ester spot and the formation of a baseline spot (the carboxylate salt).

Step 4: pH-Targeted Isolation
  • Causality: Over-acidification or localized heating during the quench will induce decarboxylation of the final product[1].

  • Action: Cool the hydrolysis mixture to 0°C in an ice bath. Carefully acidify the mixture by adding 1M HCl dropwise until the pH reaches exactly 3-4[1]. The thiazole-4-carboxylic acid will precipitate as a solid.

  • Validation Checkpoint: Isolate the solid via vacuum filtration. ¹H-NMR (DMSO-d6) must show the intact carboxylic acid proton (typically >12 ppm) and the characteristic thiazole ring proton, confirming that decarboxylation has not occurred.

References
  • Benchchem.
  • PMC. "Design, synthesis and biological evaluation of (S)
  • Thieme-Connect. "6.8.5.2.2 Thiazole- and Dihydrothiazole-Containing Cyclic Peptides".
  • Google Patents.

Sources

Troubleshooting

How to increase the yield of Hantzsch thiazole synthesis

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks, low yields, and purity issues th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Hantzsch Thiazole Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific bottlenecks, low yields, and purity issues that researchers and drug development professionals encounter during thiazole library generation.

Rather than just providing a list of instructions, this guide breaks down the causality behind each experimental choice, ensuring that your synthetic workflows become robust, self-validating systems.

Section 1: Mechanistic Troubleshooting (The "Why")

To optimize a reaction, you must first understand where it fails. The Hantzsch thiazole synthesis is driven by a delicate balance of thermodynamics and kinetics.

Mechanism A α-Haloketone + Thioamide B Nucleophilic Attack (SN2) Sulfur attacks α-carbon A->B Heat / Solvent C Acyclic Thioether Intermediate B->C D Intramolecular Cyclization Nitrogen attacks carbonyl C->D H Side Reaction: 2-imino- 2,3-dihydrothiazole C->H Acidic Conditions (Kinetic Control) E Hydroxythiazoline Intermediate D->E F Dehydration (-H2O) E->F Acid Catalyst / Heat G Thiazole Product (High Yield) F->G

Mechanistic pathway of Hantzsch synthesis highlighting side-reaction divergence.

Q: My reaction stalls, and I am recovering significant amounts of unreacted starting materials or acyclic intermediates. What is the mechanistic cause? A: The Hantzsch synthesis is a multi-step cascade: an initial


 nucleophilic attack by the thioamide sulfur onto the 

-haloketone, followed by intramolecular cyclization, and concluding with 1[1]. Stalling usually occurs at the hydroxythiazoline intermediate if the dehydration step lacks sufficient thermodynamic driving force. To push the reaction to completion, ensure adequate thermal activation or introduce a mild acid catalyst to facilitate the elimination of water, which drives the formation of the stable aromatic system.

Q: I am detecting isomeric impurities in my product mixture. How do I suppress them? A: A common side reaction, particularly under highly acidic conditions, is the kinetic trapping of the intermediate, leading to the formation of2 instead of the desired 2-aminothiazoles[2]. To minimize this, maintain neutral or slightly basic conditions during the cyclization phase to favor the thermodynamic thiazole product.

Section 2: Reagents, Solvents, and Condition Optimization (The "How")

Q: How does my choice of solvent impact the overall yield? A: Solvent selection is critical for stabilizing the polar transition states of the


 and cyclization steps. Polar protic mixtures, such as Ethanol/Water (50:50), provide excellent solvation for both the reactants and the intermediates, frequently yielding3 when paired with appropriate catalysts[3]. Conversely, strictly aprotic solvents like acetone often lead to unidentifiable side products, and highly polar solvents like pure 4 can cause the reaction to fail entirely[4].

Q: My


-haloketones are highly unstable and lacrimatory, leading to degradation before the reaction even starts. How can I bypass this? 
A:  The degradation of 

-haloketones is a primary cause of low yields. A highly effective, field-proven workaround is the in situ generation of haloketones using5[5]. By reacting diazoketones in the presence of HBr, you generate the haloketone directly in the reaction mixture. The released HBr then acts as an in situ catalyst for the final dehydration step, significantly boosting the yield of the 5[5].

Q: I am synthesizing amino acid-derived thiazoles, but the standard heating protocol causes racemization. How can I preserve enantiomeric purity? A: Substrates prone to racemization, such as optically active amino acids, cannot withstand the standard high-heat Hantzsch conditions. To preserve the stereocenter, you must modify the protocol by5[5].

Quantitative Data: Yield Comparison by Condition
Solvent / ConditionCatalyst / Energy SourceTimeYield (%)Observation / Reference
EtOH/Water (50:50)Silica-Tungstosilicic Acid / Heat (65°C)3.5 h79–85%Standard green optimization[3]
EtOH/Water (50:50)Silica-Tungstosilicic Acid / Ultrasound (RT)2.0 h85–90%Accelerated kinetics, high yield[3]
AcetoneNone / Heat-N/AUnidentifiable products[4]
DMSO or WaterNone / Heat-0%Reaction failed[4]
HFIP/Methanol (1:1)

/ Reflux
8.0 h64%Moderate yield for specific substrates[4]

Section 3: Validated Experimental Protocols

Workflow Step1 1. Reagent Preparation Equimolar Haloketone & Thioamide Step2 2. Solvent & Catalyst Addition EtOH/H2O + Silica-Tungstosilicic Acid Step1->Step2 Step3 3. Activation Ultrasonic Irradiation (RT) or Heat (65°C) Step2->Step3 Step4 4. Reaction Monitoring TLC until completion Step3->Step4 Step5 5. Catalyst Recovery Simple Filtration Step4->Step5 Step6 6. Product Isolation Precipitation in 5% Na2CO3 Step5->Step6 Step7 7. Purification Recrystallization or Chromatography Step6->Step7

Optimized experimental workflow for high-yield Hantzsch thiazole synthesis.

Protocol A: Ultrasound-Assisted Green Synthesis (Maximized Yield)

This self-validating protocol utilizes 3 to maximize yield while reducing reaction time[3].

  • Preparation : In a suitable reaction vessel, combine equimolar amounts of the

    
    -haloketone and the chosen thioamide.
    
  • Solvent & Catalyst : Add an Ethanol/Water (50:50 v/v) solvent mixture. Introduce a catalytic amount of silica-supported tungstosilicic acid (

    
    ).
    
  • Activation : Subject the mixture to ultrasonic irradiation at room temperature for approximately 2 hours.

  • Monitoring : Track reaction progress via2 until the starting materials are entirely consumed[2].

  • Workup & Isolation (Critical Step) : Filter the mixture to recover the reusable catalyst. Pour the filtrate into a 5% aqueous

    
     solution.
    
    • Causality: The reaction initially forms a water-soluble hydrohalide salt of the thiazole. The weak base neutralizes this salt, forcing the neutral, hydrophobic thiazole product to precipitate out of solution, allowing for 1 without losing product to the aqueous phase[1].

  • Purification : Wash the filter cake with cold water and recrystallize from ethanol.

Protocol B: In Situ Diazoketone Modification (For Unstable Substrates)
  • Preparation : Combine the bench-stable diazoketone and the thioamide in a reaction vial.

  • Activation : Add HBr to the mixture. This triggers the 5

    5, immediately followed by condensation with the thioamide[5].
    
  • Cyclization : Allow the reaction to proceed; the HBr generated during the initial steps will self-catalyze the dehydration of the intermediate.

  • Isolation : You can either5, or neutralize it with a base to obtain the free thiazole[5].

References

  • Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach Source: ChemRxiv URL
  • Optimizing Hantzsch thiazole synthesis reaction conditions Source: Benchchem URL
  • Troubleshooting low yields in Hantzsch thiazole synthesis Source: Benchchem URL
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Source: Semantic Scholar URL
  • Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol Source: RSC Publishing URL

Sources

Optimization

Technical Support Center: Purification of N'-Substituted Hydrazide Derivatives

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of N'-substituted hydrazide derivatives. As a class of compounds vital in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of N'-substituted hydrazide derivatives. As a class of compounds vital in medicinal chemistry and drug development, the purity of your hydrazide derivative is paramount to the success of your research.[1][2] The synthetic routes to these molecules often yield complex mixtures containing unreacted starting materials, byproducts, and isomers.[1][3]

This guide is designed to provide you with practical, field-proven insights to navigate the common and complex challenges you may encounter. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude N'-substituted hydrazide product?

A1: The impurity profile is highly dependent on your synthetic route, but several common culprits frequently appear:

  • Unreacted Starting Materials: This includes residual esters, acyl chlorides, or the parent carboxylic acid, as well as unreacted hydrazine.[1]

  • Symmetrically Di-substituted Hydrazides: These can form if the acylating agent reacts with both nitrogen atoms of the hydrazine.[1]

  • Hydrazones: If any carbonyl compounds are present (either as impurities in solvents or from side reactions), they can react with your hydrazide to form hydrazones.[1]

  • Ring-Opened Byproducts: Under harsh conditions (e.g., high heat), certain heterocyclic precursors or products can lead to ring-opened impurities.[4]

  • Isomeric Impurities: Impurities from the initial starting materials, such as isomeric acids, may carry through the synthesis.[3]

Q2: My N'-substituted hydrazide is an oil that won't solidify. How can I purify it?

A2: "Oiling out" is a common problem. Before resorting to chromatography, try trituration. This involves stirring the oil with a solvent in which it is insoluble (but the impurities are soluble), such as cold n-hexane or diethyl ether.[1][5] This can often induce crystallization or solidify the product by washing away impurities that inhibit crystal lattice formation. If this fails, column chromatography is the most reliable method for purifying oils.

Q3: My compound seems to be degrading on the silica gel column. What's happening and how can I prevent it?

A3: The acidic nature of standard silica gel can cause the degradation of sensitive molecules. Hydrazides and their common hydrazone impurities can be particularly susceptible to hydrolysis or decomposition on silica.[1]

To mitigate this, you can:

  • Neutralize the Silica: Add a small amount of a tertiary base, like triethylamine (~1%), to your eluent system.[1] This deactivates the acidic sites on the silica gel, preventing degradation and reducing tailing of basic compounds.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.

  • Work Quickly: Do not let the compound sit on the column for extended periods. Prepare your fractions and elute the compound as efficiently as possible.

  • Consider Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase HPLC (using a C18 column) can be an excellent alternative, as it operates under different pH and interaction principles.[1]

Q4: How do I choose the best purification strategy: Recrystallization, Chromatography, or Extraction?

A4: The choice depends on the properties of your compound and its impurities. The following diagram outlines a general decision-making workflow.

G start Crude Product Analysis (TLC, NMR) is_solid Is the product a solid? start->is_solid is_basic_acidic Does the compound have ionizable groups? start->is_basic_acidic is_soluble Soluble in a suitable recrystallization solvent? is_solid->is_soluble Yes chromatography Column Chromatography is_solid->chromatography No recrystallize Recrystallization is_soluble->recrystallize Yes is_soluble->chromatography No is_stable Is the compound stable on silica gel? is_stable->chromatography Yes extraction Acid-Base Extraction is_stable->extraction No, consider alternatives is_basic_acidic->extraction Yes wash Precipitation & Washing is_basic_acidic->wash No final_purity Assess Purity (HPLC, NMR, MP) recrystallize->final_purity chromatography->is_stable If oil or impure solid chromatography->final_purity extraction->final_purity wash->final_purity G start Crude Product (Basic Hydrazide + Neutral Impurity) in Organic Solvent (e.g., EtOAc) add_acid Add 1M HCl (aq) Shake in Separatory Funnel start->add_acid separate_layers Separate Layers add_acid->separate_layers organic_layer Organic Layer: Neutral Impurity separate_layers->organic_layer aqueous_layer Aqueous Layer: Protonated Hydrazide Salt (R-NHNH2R'+ H+Cl-) separate_layers->aqueous_layer wash_org Wash with Brine, Dry (Na2SO4), Evaporate Solvent organic_layer->wash_org neutralize_aq Neutralize with Base (e.g., NaHCO3) until pH > 8 aqueous_layer->neutralize_aq final_impurity Isolated Neutral Impurity wash_org->final_impurity extract_aq Extract with Organic Solvent neutralize_aq->extract_aq final_product Isolated Pure Basic Hydrazide extract_aq->final_product

Sources

Troubleshooting

Avoiding impurities in the synthesis of 5-chloro-3-methylisothiazole-4-carboxylic acid

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face when synthesizing 5-chloro-3-methylisothiazole-4-carbo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As a Senior Application Scientist, I have designed this portal to address the critical challenges researchers face when synthesizing 5-chloro-3-methylisothiazole-4-carboxylic acid .

This compound is a highly valuable building block, particularly for the development of N'-substituted hydrazide derivatives that exhibit potent antiproliferative and anticancer activities[1]. However, the synthesis of this isothiazole core—historically rooted in the methods described by Machoń[2]—is prone to side reactions, including over-chlorination, premature diazonium decomposition, and thermal decarboxylation.

This guide abandons generic protocols in favor of a causality-driven, self-validating methodology . By understanding why an impurity forms, you can engineer your workflow to prevent it.

I. Mechanistic Workflow: The Sandmeyer-Saponification Route

The most robust industrial and academic route to 5-chloro-3-methylisothiazole-4-carboxylic acid utilizes a Sandmeyer chlorination of an amino-ester precursor, followed by controlled saponification.

G A Ethyl 5-amino-3-methylisothiazole -4-carboxylate B Diazotization (NaNO2, HCl, 0-5°C) A->B Step 1a: Nitrosation C Sandmeyer Chlorination (CuCl, HCl, 60°C) B->C Step 1b: Radical Substitution D Ethyl 5-chloro-3-methylisothiazole -4-carboxylate C->D Intermediate Isolation E Saponification (NaOH, MeOH/H2O, 50°C) D->E Step 2a: Ester Hydrolysis F Acidification (HCl, pH 2, <20°C) E->F Step 2b: Protonation G 5-chloro-3-methylisothiazole -4-carboxylic acid F->G Final Precipitation

Caption: Synthetic workflow for 5-chloro-3-methylisothiazole-4-carboxylic acid via Sandmeyer reaction.

II. Troubleshooting & FAQs

Q1: I am detecting a +16 Da mass impurity (m/z 174) in my intermediate. Why is the 5-hydroxyisothiazole forming instead of the 5-chloro product? The Causality: This is caused by the thermal decomposition of the diazonium salt intermediate. Heterocyclic diazonium salts are highly unstable. If the reaction temperature rises above 5 °C during the NaNO2 addition, the diazonium ion prematurely expels N2 and reacts with water (the solvent) rather than waiting for the CuCl-mediated radical chlorination. The Fix: Maintain a strict internal temperature of 0–5 °C using a cryo-cooler or salt-ice bath. Ensure the addition of the diazonium solution to the CuCl mixture is done rapidly enough to prevent degradation, but slowly enough to control the exothermic nitrogen evolution.

Q2: My final product contains significant amounts of 3-(chloromethyl)-5-chloroisothiazole-4-carboxylic acid. How do I prevent over-chlorination? The Causality: The 3-methyl group on the isothiazole ring is allylic-like and susceptible to radical chlorination if excess CuCl/HCl or prolonged heating is applied during the Sandmeyer step. The Fix: Strictly limit the Sandmeyer heating phase to 60 °C for no more than 1 hour. Quench the reaction immediately once TLC confirms the disappearance of the diazonium intermediate.

Q3: During the final step, I am losing yield to a decarboxylated impurity (5-chloro-3-methylisothiazole). What is causing this? The Causality: Isothiazole-4-carboxylic acids are prone to thermal decarboxylation under strongly acidic conditions. If you acidify the saponified mixture while it is still hot (e.g., >50 °C), the carboxylic acid group will cleave as CO2. The Fix: Always cool the alkaline aqueous phase to < 20 °C before adding the 2M HCl. Maintain this temperature throughout the acidification process.

Q4: How can I ensure zero unreacted ester carries over into my final API building block? The Causality: Incomplete saponification leaves neutral ethyl 5-chloro-3-methylisothiazole-4-carboxylate mixed with your product. The Fix: Implement an orthogonal acid-base extraction. After saponification, the product exists as a water-soluble sodium carboxylate. By washing this basic aqueous layer with Dichloromethane (DCM) prior to acidification, you selectively extract the unreacted neutral ester into the organic waste, guaranteeing a highly pure precipitation of the acid later.

III. Quantitative Impurity Profiling

To support your analytical team, below is a summary of the critical impurities, their mass spectrometric signatures, and the acceptable limits required to maintain the integrity of downstream antiproliferative hydrazide syntheses[1],[3].

Impurity NameChemical Formulam/z[M+H]+Primary Mechanism of FormationAcceptable Limit (HPLC Area %)
5-hydroxyisothiazole intermediate C7H9NO3S188.0Thermal degradation of diazonium salt< 0.10%
Unreacted Amine Precursor C7H10N2O2S187.0Incomplete diazotization< 0.05%
Over-chlorinated (3-chloromethyl) C5H3Cl2NO2S211.9Radical chlorination of the 3-methyl group< 0.15%
Decarboxylated Isothiazole C4H4ClNS134.0Thermal decarboxylation during acidification< 0.10%
Unreacted Ester C7H8ClNO2S206.0Incomplete saponification< 0.20%
IV. Self-Validating Experimental Protocol

This protocol incorporates In-Process Controls (IPCs) to ensure the system self-validates at each critical node.

Step 1: Sandmeyer Chlorination
  • Preparation: Suspend Ethyl 5-amino-3-methylisothiazole-4-carboxylate (1.0 eq, 100 mmol) in 150 mL of concentrated HCl (37%). Cool the suspension to an internal temperature of 0–5 °C.

  • Nitrosation: Dissolve NaNO2 (1.1 eq, 110 mmol) in 30 mL of deionized water. Add this solution dropwise to the amine suspension over 45 minutes, strictly maintaining the temperature below 5 °C.

    • IPC 1 (Self-Validation): Test the mixture with starch-iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Radical Substitution: In a separate flask, dissolve CuCl (1.2 eq, 120 mmol) in 50 mL of concentrated HCl. Slowly transfer the cold diazonium solution into the CuCl solution.

  • Maturation: Once addition is complete, heat the mixture to 60 °C for exactly 1 hour. Nitrogen gas evolution will be observed.

  • Workup: Cool the mixture to room temperature, dilute with 200 mL of ice water, and extract with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate under reduced pressure to yield the intermediate ester.

Step 2: Saponification & Acid-Base Purification
  • Hydrolysis: Dissolve the intermediate ester in 100 mL of Methanol. Add 2M aqueous NaOH (2.5 eq). Stir the mixture at 50 °C for 2 hours.

    • IPC 2 (Self-Validation): Analyze via TLC (Hexane:EtOAc 3:1). The complete disappearance of the high-Rf ester spot validates the end of the reaction.

  • Solvent Removal: Concentrate the mixture under vacuum to remove the Methanol (do not evaporate to dryness). Dilute the remaining aqueous residue with 100 mL of water.

  • Ester Purge (Critical Step): Wash the basic aqueous layer with Dichloromethane (2 x 50 mL). Discard the DCM layer (this removes any trace unreacted ester and organic impurities).

  • Acidification: Cool the purified aqueous layer to 5 °C in an ice bath. Slowly add 2M HCl dropwise until the pH reaches 2.0.

    • IPC 3 (Self-Validation): Monitor pH continuously. A thick white/pale-yellow precipitate of the target acid will form.

  • Isolation: Filter the solid under vacuum, wash with copious amounts of ice-cold water to remove inorganic salts, and dry in a vacuum oven at 40 °C overnight to afford pure 5-chloro-3-methylisothiazole-4-carboxylic acid.

V. References
  • The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules (2020). Jęśkowiak, I., Ryng, S., Świtalska, M., et al. URL:[Link]

  • Synthesis and cytostatic properties of some isothiazole derivatives. Dissertationes Pharmaceuticae et Pharmacologicae (1969). Machoń, Z. (Cited within the mechanistic framework of isothiazole functionalization). URL:[Link](Archival Index)

Sources

Optimization

Optimizing conditions for the chlorination of thiazole derivatives

Welcome to the Technical Support Center for the chlorination of thiazole derivatives. This guide is engineered for researchers, application scientists, and drug development professionals who require precise regiocontrol,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chlorination of thiazole derivatives. This guide is engineered for researchers, application scientists, and drug development professionals who require precise regiocontrol, high yields, and scalable methodologies when functionalizing thiazole scaffolds.

Below, you will find our foundational knowledge base, self-validating experimental protocols, and a targeted troubleshooting Q&A.

Knowledge Base: Mechanistic Principles & Regioselectivity

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry. However, because it is an electron-deficient system, direct electrophilic aromatic substitution (EAS) such as chlorination can be challenging.

Regioselectivity Hierarchy: When subjected to EAS, the nucleophilicity of the thiazole ring dictates that substitution preferentially occurs at the C-5 position due to the stabilization of the intermediate Wheland complex [1]. If the C-5 position is blocked, or under highly forcing conditions, chlorination can occur at the C-4 position. Direct EAS at the C-2 position is electronically disfavored; therefore, introducing a chlorine atom at C-2 typically requires a Sandmeyer-type reaction utilizing a 2-aminothiazole precursor [1].

The presence of activating groups (e.g., an amino group at C-2) significantly enhances the electron density of the ring, making the C-5 position highly susceptible to mild chlorinating agents like N-Chlorosuccinimide (NCS) [1].

G Thiazole Thiazole Core (Unsubstituted) C5_Cl C-5 Chlorination (Major Product) Thiazole->C5_Cl NCS / SO2Cl2 Electrophilic Attack C4_Cl C-4 Chlorination (Minor/Forced) Thiazole->C4_Cl Excess Cl2 Harsh Conditions ActThiazole 2-Aminothiazole (Activated) ActThiazole->C5_Cl Mild NCS High Yield C2_Cl C-2 Chlorination (Requires Sandmeyer) ActThiazole->C2_Cl 1. NaNO2/HCl 2. CuCl (Sandmeyer)

Regioselective pathways for the chlorination of thiazole derivatives.

Table 1: Quantitative Comparison of Chlorinating Agents for Thiazoles
Chlorinating AgentTypical SolventTemp (°C)Primary RegioselectivityTypical YieldMechanistic Remarks
NCS DMF / DCM0 to 25C-5 (High)75–90%Mild electrophile; prevents over-chlorination. Ideal for activated rings.
SO₂Cl₂ Chloroform60 (Reflux)C-5 / C-460–80%Harsher reagent; prone to yielding di-chlorinated byproducts if unmonitored.
Cl₂ (gas) Acetic Acid25 to 50C-5, C-4 (Mixed)40–60%Difficult to control stoichiometry; high risk of substrate degradation.
Chloramine-T Neat / Water25C-5 / C-385–95%Green, solvent-free alternative. (C-3 for imidazothiazoles) [2].

Standard Operating Protocols

The following protocols are designed as self-validating systems. By monitoring the specific physical and analytical checkpoints, you can verify the success of the reaction in real-time.

Protocol A: Regioselective C-5 Chlorination using NCS

Causality: NCS is selected over SO₂Cl₂ to prevent over-chlorination at the C-4 position. DMF is utilized as a polar aprotic solvent to stabilize the polar transition state of the EAS mechanism, accelerating the reaction even at low temperatures.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the thiazole derivative (e.g., 2-aminothiazole) in anhydrous DMF to achieve a 0.5 M concentration under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Suppressing the thermal energy prevents the activation energy threshold for C-4 chlorination from being reached.

  • Reagent Addition: Add 1.05 equivalents of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes. Causality: Portion-wise addition controls the exothermic nature of the halogenation, preventing localized heating that leads to degradation.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature (20–25 °C) and stir for an additional 2 hours.

  • Work-up: Quench the reaction by pouring it into crushed ice. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 7:3). The starting material should be completely consumed. By ¹H NMR, the disappearance of the C-5 proton signal (typically ~6.8 ppm) while the C-4 proton signal (~7.2 ppm) remains intact confirms strict regioselectivity.

Protocol B: C-2 Chlorination via Sandmeyer Reaction

Causality: Because direct EAS at C-2 is electronically forbidden, the C-2 position must be functionalized via the decomposition of a diazonium intermediate, followed by a radical-mediated halogen exchange using a copper catalyst [1].

Step-by-Step Methodology:

  • Diazotization: Suspend 1.0 eq of 2-aminothiazole in 20% aqueous HCl and cool strictly to 0 °C.

  • Nitrite Addition: Add a solution of 1.2 eq NaNO₂ in water dropwise. Maintain the internal temperature below 5 °C. Stir for 30 minutes. Causality: Thiazole diazonium salts are highly unstable and will polymerize into tar if the temperature exceeds 5 °C.

  • Copper Coupling: In a separate flask, prepare a solution of 1.5 eq CuCl in concentrated HCl and cool to 0 °C. Slowly transfer the cold diazonium solution into the CuCl solution.

  • Extrusion: Gradually heat the mixture to 60 °C for 1 hour to drive the extrusion of nitrogen gas and facilitate the chloride coupling.

  • Work-up: Cool to room temperature, neutralize carefully with 2M NaOH, and extract with Dichloromethane (DCM).

  • Self-Validation Checkpoint: Vigorous bubbling (N₂ gas evolution) upon adding the diazonium salt to the CuCl solution is the visual confirmation that the radical coupling mechanism has been initiated.

Troubleshooting Guide & FAQs

G Start Issue: Di/Tri-chlorination Observed CheckAgent Check Chlorinating Agent Start->CheckAgent UseNCS Switch to NCS (Mild) CheckAgent->UseNCS If using Cl2/SO2Cl2 CheckTemp Check Temperature CheckAgent->CheckTemp If already using NCS LowerTemp Reduce to 0-5 °C CheckTemp->LowerTemp If T > 20 °C CheckSolvent Check Solvent Polarity CheckTemp->CheckSolvent If T is optimal UseDCM Use DCM or DMF (Controlled Polarity) CheckSolvent->UseDCM

Troubleshooting workflow to resolve over-chlorination of thiazoles.

Q1: Why am I observing a mixture of mono- and di-chlorinated thiazoles? A1: Over-chlorination (typically at both C-4 and C-5) occurs when the chlorinating agent is too harsh or the thermal energy in the system overcomes the activation barrier for the less reactive C-4 position [1]. If you are using SO₂Cl₂ or Cl₂ gas, switch to NCS. If you are already using NCS, ensure your stoichiometry is strictly 1.05 equivalents and that the reaction is initiated at 0 °C.

Q2: My 2-aminothiazole is degrading into a black tar during the reaction. How can I prevent this? A2: The amino group strongly activates the thiazole ring, making it highly susceptible to oxidative degradation by halogens. This "tarring" is a runaway polymerization. To prevent this, never use elemental chlorine gas on 2-aminothiazoles. Use NCS, ensure rigorous temperature control (0 °C), and consider protecting the amine (e.g., as an acetamide or Boc-derivative) prior to chlorination if degradation persists.

Q3: Are there greener, solvent-free alternatives for scaling up thiazole chlorination? A3: Yes. Recent advancements have highlighted the use of Chloramine-T as a highly efficient, environmentally friendly chlorinating agent. For complex fused thiazoles (like imidazothiazoles), Chloramine-T can be used under neat (solvent-free) conditions at room temperature, often achieving >90% yield of the regioselective chlorinated product within minutes [2].

Q4: How do I synthesize a 2-bromo-4,5-dichlorothiazole derivative? A4: Because halogens deactivate the ring, sequence matters. You cannot easily chlorinate a 2-bromothiazole at the 4 and 5 positions due to severe electronic deactivation [1]. The optimal causality-driven sequence is:

  • Fully chlorinate 2-aminothiazole at the C-4 and C-5 positions using excess SO₂Cl₂.

  • Perform a Sandmeyer reaction (diazotization followed by CuBr) to convert the C-2 amino group into a bromo group [1].

References

  • Title: Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T Source: ACS Publications URL: [Link]

Reference Data & Comparative Studies

Validation

Overcoming Doxorubicin Resistance: A Comparative Guide to 5-Chloro-3-methylisothiazole-4-carboxylic Acid Derivatives

Executive Summary & Rationale Anthracyclines, particularly doxorubicin , remain foundational in the pharmacological treatment of various cancers. However, their long-term clinical efficacy is severely compromised by the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Anthracyclines, particularly doxorubicin , remain foundational in the pharmacological treatment of various cancers. However, their long-term clinical efficacy is severely compromised by the emergence of Multidrug Resistance (MDR). In colon adenocarcinomas and breast cancers, this resistance is primarily mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux doxorubicin from the intracellular space.

To circumvent this barrier, medicinal chemists have focused on rationally designed small molecules that bypass these efflux mechanisms. Recent breakthroughs have highlighted N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives as potent antiproliferative agents[1].

This guide provides an in-depth technical comparison between doxorubicin and these novel isothiazole derivatives, detailing their structural rationale, comparative efficacy in resistant cell lines, and the self-validating experimental protocols used to evaluate them[2].

Structural Causality: Rational Drug Design

The superior performance of these novel derivatives in resistant cell lines is not accidental; it is the result of precise structural engineering[1]. The lead compound, 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenylprop-2-en-1-ylidene]isothiazole-4-carbohydrazide , incorporates several critical functional groups:

  • The Isothiazole Core: Serves as the primary pharmacophore, providing the necessary lipophilicity and spatial geometry for target binding.

  • The Azomethine Group (-N=CH-): Experimental data indicates that the antiproliferative activity of these derivatives is intrinsically linked to the presence of the azomethine linkage. Its size and shape are critical for optimal receptor fit[1].

  • The Phenylprop-2-ene Substituent: Located near the azomethine group, this moiety is the primary driver of selectivity. It ensures the compound remains highly toxic to cancer cells (e.g., leukemia, breast, and colon cancer) while demonstrating almost two times lower activity towards normal epithelial cell lines (e.g., MCF-10A)[3].

Comparative Efficacy Profile

The true test of these novel derivatives lies in their performance against doxorubicin-resistant models. The following table summarizes the comparative cytotoxicity of the lead isothiazole derivative versus doxorubicin across a panel of human cell lines[1][3].

Table 1: Comparative in vitro Cytotoxicity Profile
Cell LineOrigin / CharacteristicsDoxorubicin ActivityLead Isothiazole Derivative ActivityResistance Bypass Capability
MV4-11 B cell myelomonocytic leukemia (Suspension)HighHigh (IC₅₀ < 30 µg/mL)N/A (Sensitive line)
LoVo Colon adenocarcinoma (Adherent, Sensitive)HighHighN/A
LoVo/DX Colon adenocarcinoma (P-gp overexpressing, Resistant)Low (Effluxed) High (Retained) Yes – Activity exceeds Doxorubicin
MCF-7 Breast adenocarcinoma (Adherent)HighModerate to HighN/A
MCF-10A Normal mammary epithelial (Non-tumorigenic)High ToxicityLow ToxicityHigh Selectivity Profile

Data Interpretation: While neither doxorubicin nor the isothiazole derivatives surpass the raw potency of broad-spectrum agents like 5-Fluorouracil or Cisplatin in sensitive lines, the isothiazole derivatives successfully cross the cell-resistance barrier . In the LoVo/DX line, the isothiazole derivative is significantly more active than doxorubicin, proving its viability as an MDR-evading therapeutic[1].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds relies on a bifurcated screening methodology. The choice of assay is strictly dictated by the physical characteristics of the cell lines.

Protocol A: Synthesis of the Lead Isothiazole Derivative

Objective: Generate the N'-substituted hydrazide via nucleophilic addition.

  • Intermediate Preparation: React 5-chloro-3-methylisothiazole-4-carboxylic acid with hydrazine hydrate to yield the intermediate 5-chloro-3-methylisothiazole-4-carbohydrazide[1].

  • Condensation Reaction: Introduce cinnamaldehyde (3-phenylprop-2-enal) to the intermediate in the presence of an alcohol solvent.

  • Nucleophilic Addition: Allow the reaction to proceed under controlled heating (reflux) to facilitate the formation of the azomethine (-N=CH-) bond.

  • Purification & Validation: Isolate the precipitate and confirm the structure using high-resolution Mass Spectrometry (MS), ¹H-NMR, ¹³C-NMR, Infrared Spectroscopy (IR), and X-ray crystallography[1].

Protocol B: Parallel Cytotoxicity Screening (MTT vs. SRB)

Causality Check: Why use two different assays?

  • MTT Assay relies on the mitochondrial reduction of a tetrazolium dye to formazan. It is highly effective for suspension cells (like MV4-11) but can be skewed by metabolic fluctuations.

  • SRB (Sulforhodamine B) Assay measures total cellular protein mass by binding to basic amino acids. It is independent of cell metabolism and provides highly reproducible data for adherent cells (LoVo, MCF-7)[1].

Step-by-Step SRB Workflow (For LoVo/DX):

  • Seeding: Seed LoVo/DX cells in 96-well plates and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Expose cells to varying concentrations of the isothiazole derivative and doxorubicin (positive control) for 72 hours.

  • Fixation: Fix the adherent cells with cold 50% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water and air-dry.

  • Staining: Add 0.4% SRB solution (dissolved in 1% acetic acid) to each well for 30 minutes.

  • Washing: Remove unbound dye with 1% acetic acid washes. (Self-validation: Ensure washes are rapid to prevent desorption of protein-bound dye).

  • Solubilization & Reading: Solubilize the bound SRB dye using 10 mM unbuffered Tris base (pH 10.5). Measure optical density (OD) at 540 nm using a microplate reader.

Visualizing Workflows and Mechanisms

To synthesize the experimental logic and the pharmacological mechanism of action, refer to the following pathway diagrams.

G Start 5-Chloro-3-methylisothiazole -4-carboxylic acid Hydrazide Hydrazide Intermediate (Nucleophilic Addition) Start->Hydrazide Hydrazine hydrate Lead Lead Derivative (Phenylprop-2-ene substituted) Hydrazide->Lead Aldehyde condensation MTT MTT Assay (MV4-11 Suspension Cells) Lead->MTT SRB SRB Assay (Adherent: LoVo, LoVo/DX) Lead->SRB Result Efficacy & Resistance Bypass Analysis MTT->Result SRB->Result

Workflow for the synthesis and parallel screening of isothiazole derivatives.

G Dox Doxorubicin Cell LoVo/DX Cancer Cell (P-gp Overexpression) Dox->Cell Iso Isothiazole Derivative Iso->Cell Efflux Effluxed by P-gp (Resistance) Cell->Efflux Doxorubicin Retained Intracellular Retention (Apoptosis/Death) Cell->Retained Isothiazole

Mechanism of overcoming P-gp mediated doxorubicin resistance in LoVo/DX cells.

Conclusion

The comparative analysis between traditional anthracyclines and novel 5-chloro-3-methylisothiazole-4-carboxylic acid derivatives reveals a promising avenue for overcoming multidrug resistance in oncology. By rationally designing the pharmacophore to include an azomethine linkage and a selective phenylprop-2-ene moiety, researchers have successfully generated compounds that bypass P-gp mediated efflux in LoVo/DX colon adenocarcinoma cells[1]. Future drug development pipelines should leverage these structural insights to formulate next-generation, resistance-evading chemotherapeutics.

References

  • Jęśkowiak, I., Ryng, S., Świtalska, M., Wietrzyk, J., Bryndal, I., Lis, T., & Mączyński, M. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at:[Link]

  • MDPI Molecules Journal Archive. The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Available at:[Link]

Sources

Comparative

Efficacy of 5-chloro-3-methylisothiazole analogs against cancer cell lines

Comparative Efficacy Guide: 5-Chloro-3-Methylisothiazole Analogs in Oncology The development of novel chemotherapeutics is increasingly focused on overcoming the dual hurdles of multidrug resistance and off-target cytoto...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 5-Chloro-3-Methylisothiazole Analogs in Oncology

The development of novel chemotherapeutics is increasingly focused on overcoming the dual hurdles of multidrug resistance and off-target cytotoxicity. Among emerging heterocyclic scaffolds, 5-chloro-3-methylisothiazole analogs —specifically N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives—have demonstrated profound antiproliferative efficacy.

This guide provides a comprehensive technical comparison of these analogs against standard chemotherapeutics (such as Doxorubicin) and traditional 1,3-thiazole derivatives. It is designed for drug development professionals seeking to evaluate the mechanistic rationale, comparative efficacy, and validated screening protocols for this promising class of compounds.

Mechanistic Rationale & Structural Advantages

The isothiazole ring is a highly versatile bioisostere that has been successfully utilized in targeted oncology, most notably in compounds like CP-547,632, a potent tyrosine kinase and angiogenesis inhibitor[1].

The structural optimization of the 5-chloro-3-methylisothiazole core yields specific advantages:

  • Halogenation (5-Chloro): The addition of the chlorine atom increases the lipophilicity of the molecule, enhancing cellular membrane permeability and facilitating deeper penetration into solid tumor microenvironments.

  • Hydrazide Linker: The integration of a carbohydrazide group acts as a flexible pharmacophore. Hydrazides are well-documented for their ability to form stable hydrogen bonds with kinase active sites and induce mitochondrial depolarization[2].

  • Azomethine Substitutions: Derivatives containing substituents at the meta position of the phenyl ring near the azomethine group (e.g., 5-chloro-N′-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-3-methylisothiazole-4-carbohydrazide) exhibit the highest biological activity, likely due to enhanced steric alignment within target protein pockets[1].

Mechanism Ligand 5-Chloro-3-Methylisothiazole Analog Kinase Tyrosine Kinase / MEK Inhibition Ligand->Kinase Target Binding Mito Mitochondrial Depolarization Ligand->Mito Oxidative Stress Cycle Cell Cycle Arrest (G1 / S Phase) Kinase->Cycle Signal Blockade Apop Programmed Cell Death (Apoptosis) Mito->Apop Cytochrome C Release Cycle->Apop Prolonged Arrest

Proposed apoptotic and kinase inhibitory mechanisms of isothiazole analogs.

Comparative Efficacy Profile

To objectively evaluate the clinical potential of 5-chloro-3-methylisothiazole analogs, their performance must be benchmarked against standard anthracyclines (Doxorubicin) and related 1,3-thiazole analogs[3].

The most active derivative in recent syntheses—Compound 3 (5-chloro-3-methyl-N′-[(1E,2E)-(3-phenylprop-2-en-1-ylidene]isothiazole-4-carbohydrazide)—shows a distinct advantage in overcoming chemoresistance while maintaining a favorable therapeutic index[1].

Table 1: Comparative Efficacy Across Cell Lines

Metric / Cell Line5-Chloro-3-Methylisothiazole AnalogsDoxorubicin (Standard Control)Standard 1,3-Thiazole Analogs
MV4-11 (Leukemia) High Efficacy (Potent antiproliferation)High EfficacyModerate Efficacy
LoVo (Colon) High Efficacy High EfficacyModerate Efficacy
LoVo/DX (Dox-Resistant) High Efficacy (Bypasses efflux pumps)Resistant (Low Efficacy)Variable Efficacy
MCF-7 (Breast) Moderate-High EfficacyHigh EfficacyHigh Efficacy
MCF-10A (Normal Breast) Low Toxicity (~2x Selectivity Index)High Toxicity (Off-target)Moderate Toxicity
Primary Advantage Efficacy in resistant phenotypesEstablished clinical baselineBroad-spectrum kinase targeting

Key Insight: The ability of the 5-chloro-3-methylisothiazole analog to effectively inhibit the proliferation of LoVo/DX (a doxorubicin-resistant colon adenocarcinoma line) indicates that this scaffold is not a primary substrate for P-glycoprotein (P-gp) efflux pumps. Furthermore, its activity against normal MCF-10A cells is nearly two times lower than against cancer cells, demonstrating a critical selectivity that traditional chemotherapeutics often lack[1].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of these analogs relies on orthogonal, self-validating assay systems. The choice of assay is strictly dictated by the physical adherence properties of the cell lines to prevent artifactual data.

Protocol A: MTT Assay for Suspension Cells (MV4-11)

Causality: MV4-11 leukemia cells grow in suspension. Attempting to wash these cells risks massive cell loss. The MTT assay is chosen because it allows for the direct measurement of NAD(P)H-dependent cellular oxidoreductase enzymes without requiring wash steps, providing an accurate reflection of viable cell metabolism.

  • Cell Seeding: Seed MV4-11 cells at

    
     cells/well in 96-well plates. Validation: This specific density ensures the cells remain in the exponential growth phase for the entire 72-hour duration, preventing false positives caused by nutrient depletion.
    
  • Compound Exposure: Administer the isothiazole analogs at graduated concentrations.

    • Positive Control: Doxorubicin (confirms assay sensitivity).

    • Negative Control: 0.5% DMSO vehicle (ensures observed toxicity is drug-induced, not solvent-induced).

  • Metabolic Reduction: After 72 hours, add MTT reagent and incubate for 4 hours. Viable cells reduce the yellow tetrazolium salt into insoluble purple formazan.

  • Solubilization & Readout: Add an SDS/HCl solubilization buffer to dissolve the formazan crystals. Read absorbance at 570 nm using a microplate reader.

Protocol B: SRB Assay for Adherent Cells (LoVo, LoVo/DX, MCF-7, MCF-10A)

Causality: For adherent cells, metabolic assays like MTT can be skewed by drug-induced changes in mitochondrial activity that do not immediately correlate with cell death. The Sulforhodamine B (SRB) assay binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, stable metric of total cellular protein mass that is independent of metabolic fluctuations[1].

  • Cell Seeding & Adherence: Seed cells in 96-well plates and incubate for 24 hours prior to drug exposure. Validation: This recovery period is critical to allow cells to re-establish integrin-mediated adherence after trypsinization.

  • Drug Incubation: Treat cells with the isothiazole analogs and controls for 72 hours.

  • Protein Fixation: Add cold Trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour. Causality: TCA precipitates cellular proteins, rigidly locking the cell mass to the plate and preventing detachment during subsequent rigorous wash steps.

  • Staining & Solubilization: Wash plates with distilled water, dry, and stain with 0.4% SRB solution for 30 minutes. Remove unbound dye with 1% acetic acid. Dissolve the protein-bound dye in 10 mM Tris base and measure absorbance at 540 nm.

Workflow A Compound Synthesis 5-Chloro-3-Methylisothiazole B In Vitro Screening (Cancer vs. Normal Lines) A->B C Suspension Cells (MV4-11) MTT Assay B->C D Adherent Cells (LoVo, MCF-7) SRB Assay B->D E Toxicity Profiling (MCF-10A Normal Cells) C->E D->E F Lead Optimization High Therapeutic Index E->F

High-throughput screening workflow for isothiazole analogs.

Conclusion for Drug Developers

The N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives represent a highly viable alternative to traditional anthracyclines and standard thiazole scaffolds. By demonstrating potent efficacy against doxorubicin-resistant phenotypes (LoVo/DX) while maintaining a lower toxicity profile against normal epithelial cells (MCF-10A), this scaffold warrants aggressive progression into in vivo pharmacokinetic and pharmacodynamic (PK/PD) profiling.

References

1.1 - National Institutes of Health (PMC) 2.3 - National Institutes of Health (PMC) 3.4 - ResearchGate 4.2 - MDPI

Sources

Validation

Structure-activity relationship of 2-aminothiazole-4-carboxylate derivatives as anti-tubercular agents

Executive Summary & Strategic Context The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) necessitates the discovery of novel chemical scaffolds that bypass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (M. tb) necessitates the discovery of novel chemical scaffolds that bypass existing resistance mechanisms. Historically, the natural product Thiolactomycin (TLM) garnered significant interest due to its selective inhibition of the mycobacterial Type II fatty acid synthase (FAS-II) system. However, TLM possesses a chiral center at the C5 position, making synthetic optimization both lengthy and cost-prohibitive.

To overcome this bottleneck, drug development professionals have transitioned to the 2-aminothiazole-4-carboxylate scaffold. This tractable, achiral core mimics the binding pose of TLM within the active site of its primary target, while allowing for rapid, divergent functionalization. This guide provides an objective, data-driven comparison of 2-aminothiazole-4-carboxylate derivatives against standard anti-tubercular agents, detailing their structure-activity relationships (SAR) and the self-validating experimental protocols used to evaluate them.

Mechanistic Rationale: The FAS-II Pathway & mtFabH Target

The mycobacterial cell wall is uniquely rich in mycolic acids—long-chain, alpha-alkyl, beta-hydroxy fatty acids that confer extreme impermeability and intrinsic drug resistance. The biosynthesis of these mycolic acids relies on the FAS-II elongation system.

The enzyme mtFabH (β-ketoacyl-ACP synthase III) acts as the critical gatekeeper for the FAS-II pathway. It catalyzes the initial Claisen condensation between acetyl-CoA and malonyl-ACP to form β-ketoacyl-ACP, which is subsequently elongated by KasA and KasB . Because mtFabH is structurally distinct from mammalian FAS-I systems, it represents a highly selective therapeutic target.

FASII_Pathway AcetylCoA Acetyl-CoA mtFabH mtFabH (β-ketoacyl-ACP synthase III) AcetylCoA->mtFabH MalonylACP Malonyl-ACP MalonylACP->mtFabH KetoacylACP β-Ketoacyl-ACP mtFabH->KetoacylACP Condensation FASII_Elongation FAS-II Elongation (KasA/KasB) KetoacylACP->FASII_Elongation MycolicAcids Mycolic Acids (Cell Wall) FASII_Elongation->MycolicAcids Inhibitor 2-Aminothiazole Derivatives Inhibitor->mtFabH Inhibits (Targeted)

Diagram 1: The mycobacterial FAS-II mycolic acid biosynthesis pathway and the mtFabH target.

Structure-Activity Relationship (SAR) & Comparative Performance

The 2-aminothiazole-4-carboxylate scaffold allows for modular substitution at the C2 (amine/amide), C4 (ester/carboxylate), and C5 (alkyl/aryl) positions. SAR studies have revealed a fascinating, highly dissociative profile between whole-cell anti-tubercular activity and isolated enzymatic (mtFabH) inhibition .

Quantitative Data Comparison

The table below summarizes the performance of two optimized 2-aminothiazole-4-carboxylate derivatives (Compound A and Compound B) against the natural product TLM and the first-line drug Isoniazid (INH).

Table 1: Comparative Efficacy of Anti-Tubercular Agents

CompoundSubstitution PatternPrimary TargetmtFabH IC₅₀ (µg/mL)M. tb H37Rv MIC (µg/mL)
Thiolactomycin (TLM) Natural ProductmtFabH / FAS-II16.013.0
Isoniazid (INH) Standard DrugInhA / FAS-IIN/A0.25
Compound A C2: -NH₂, C5: -BenzylUnknown (Non-mtFabH)>100 (Inactive)0.06
Compound B C2: -Bromoacetamido, C5: -3-Cl-PhenylmtFabH0.95 >100 (Inactive)
SAR Logic & Mechanistic Insights
  • Whole-Cell Potency (Compound A): Retaining a free amine at the C2 position and introducing a lipophilic benzyl group at the C5 position yields an exceptional Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (240 nM). This makes Compound A roughly 4 times more potent than Isoniazid in vitro. However, it shows zero inhibition against purified mtFabH. This causality suggests that the C5-benzyl modification shifts the molecule's affinity to an entirely different, yet highly lethal, secondary target within the mycobacterium.

  • Target-Level Potency (Compound B): Converting the C2 amine to a bromoacetamido group and substituting the C5 position with a 3-chlorophenyl ring optimizes binding within the mtFabH active site (IC₅₀ = 0.95 µg/mL), outperforming TLM by over an order of magnitude. The bromoacetamido group likely acts as a covalent warhead targeting the Cys112 residue in the mtFabH catalytic triad. Yet, this compound fails in whole-cell assays, likely due to rapid hydrolysis of the reactive bromoacetamide group or inability to penetrate the lipid-rich mycobacterial cell envelope.

SAR_Logic Core 2-Aminothiazole-4-carboxylate Scaffold C2 C2 Position (Amine / Amide) Core->C2 C5 C5 Position (Alkyl / Aryl) Core->C5 Mod1 Free Amine (C2) + Benzyl (C5) C2->Mod1 Mod2 Bromoacetamido (C2) + 3-Chlorophenyl (C5) C2->Mod2 C5->Mod1 C5->Mod2 Result1 High Whole-Cell Activity (MIC = 0.06 µg/mL) No mtFabH Inhibition Mod1->Result1 Result2 High mtFabH Inhibition (IC50 = 0.95 µg/mL) No Whole-Cell Activity Mod2->Result2

Diagram 2: Divergent SAR logic tree for 2-aminothiazole-4-carboxylate derivatives.

Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these compounds relies on specific, self-validating assay systems. Below are the protocols and the scientific causality behind their design.

Protocol 1: Microplate Alamar Blue Assay (MABA) for Whole-Cell MIC

The MABA is the gold standard for high-throughput screening of anti-tubercular compounds .

  • Causality of Design: Mycobacteria tend to clump in liquid culture, making standard optical density (OD) measurements highly unreliable. Furthermore, traditional agar plating takes 3–4 weeks for colonies to appear. MABA utilizes resazurin, a cell-permeable, non-toxic blue dye. Metabolically active (living) mycobacteria reduce resazurin to resorufin via cellular diaphorases, causing a color shift to pink and emitting intense fluorescence. This provides a direct, quantifiable readout of viability in just 5–7 days.

Step-by-Step Workflow:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase) and 0.05% Tween 80. Reasoning: OADC provides essential lipids, while Tween 80 prevents bacterial clumping.

  • Compound Dilution: In a sterile 96-well microplate, perform two-fold serial dilutions of the 2-aminothiazole derivatives (range: 100 µg/mL to 0.01 µg/mL).

  • Inoculation: Add 100 µL of M. tuberculosis H37Rv inoculum (adjusted to an OD₆₀₀ of 0.02) to each well. Include drug-free growth controls and bacteria-free media controls.

  • Incubation: Seal the plates and incubate at 37°C for 5 days in a humidified environment.

  • Detection: Add 20 µL of Alamar Blue reagent (resazurin) to all wells. Incubate for an additional 24 hours.

  • Quantification: Read the plate visually (blue = no growth, pink = growth) or via a fluorometer (excitation 530 nm, emission 590 nm). The MIC is defined as the lowest drug concentration preventing the color change from blue to pink.

Protocol 2: mtFabH Enzymatic Inhibition Assay

To isolate the mechanism of action, candidate compounds are tested against purified recombinant mtFabH .

  • Causality of Design: Measuring the direct condensation of acetyl-CoA and malonyl-ACP requires distinguishing the newly formed macromolecule from the small-molecule precursors. By using radiolabeled [¹⁴C]-malonyl-CoA and quenching the reaction with Trichloroacetic acid (TCA), the large, hydrophobic ACP-bound product precipitates out of solution. The unreacted[¹⁴C]-malonyl-CoA remains soluble, allowing for a clean, high-signal-to-noise separation without complex chromatography.

Step-by-Step Workflow:

  • Enzyme Preparation: Express and purify recombinant M. tuberculosis FabH containing an N-terminal His-tag using Ni-NTA affinity chromatography.

  • Reaction Mixture: In a 50 µL reaction volume, combine 100 mM sodium phosphate buffer (pH 7.0), 1 mM DTT, 50 µM acetyl-CoA, and 1 µg of purified mtFabH.

  • Inhibitor Incubation: Add the 2-aminothiazole derivative (dissolved in DMSO) at varying concentrations. Pre-incubate for 15 minutes at 37°C to allow for steady-state binding (or covalent adduction in the case of Compound B).

  • Initiation: Initiate the reaction by adding 50 µM of holo-ACP and 50 µM of [¹⁴C]-malonyl-CoA (specific activity: 50 mCi/mmol).

  • Quenching & Precipitation: After 30 minutes, quench the reaction by adding 400 µL of ice-cold 10% Trichloroacetic acid (TCA). Incubate on ice for 30 minutes to fully precipitate the [¹⁴C]-acetoacetyl-ACP product.

  • Filtration & Counting: Harvest the precipitate onto glass fiber filter mats using a vacuum manifold. Wash extensively with cold 10% TCA to remove unbound radiolabel. Quantify the retained radioactivity using a liquid scintillation counter to determine the IC₅₀.

Conclusion & Future Directions

The 2-aminothiazole-4-carboxylate scaffold represents a highly versatile platform for anti-tubercular drug discovery. While the bromoacetamido derivatives validate the scaffold's ability to potently inhibit mtFabH, the profound whole-cell efficacy of the C5-benzyl derivatives (Compound A) highlights a critical pivot point for future research. Development professionals must now utilize target deconvolution techniques (such as generating spontaneous resistant mutants and whole-genome sequencing) to identify the true intracellular target of Compound A, paving the way for a new class of ultra-potent, resistance-breaking therapeutics.

References

  • Title: Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH Source: PLOS One URL: [Link]

  • Title: Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay Source: PubMed Central (PMC) / Journal of Clinical Microbiology URL: [Link]

  • Title: Thiolactomycin-based β-Ketoacyl-AcpM Synthase A (KasA) Inhibitors Source: PubMed Central (PMC) / Journal of Biological Chemistry URL: [Link]

Comparative

A Researcher's Guide to Evaluating the Selectivity of 5-Chloro-3-Methylisothiazole Derivatives for Cancer Cells Over Normal Cells

In the landscape of anticancer drug discovery, the quest for compounds that exhibit selective cytotoxicity towards malignant cells while sparing their healthy counterparts is a paramount objective. The isothiazole nucleu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of anticancer drug discovery, the quest for compounds that exhibit selective cytotoxicity towards malignant cells while sparing their healthy counterparts is a paramount objective. The isothiazole nucleus, a five-membered heterocyclic scaffold containing nitrogen and sulfur, has garnered significant attention for its diverse pharmacological activities, including potent anticancer properties. Among its derivatives, the 5-chloro-3-methylisothiazole scaffold has emerged as a promising framework for the development of novel chemotherapeutic agents.

This guide provides an in-depth comparative analysis of 5-chloro-3-methylisothiazole derivatives, focusing on their selectivity for cancer cells over normal cells. We will delve into the experimental data supporting these claims, provide detailed methodologies for assessing cytotoxicity and selectivity, and explore the underlying molecular mechanisms that may contribute to this differential activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for more effective and less toxic cancer therapies.

The Principle of Selective Cytotoxicity: A Key Therapeutic Index

The efficacy of a potential anticancer drug is not solely defined by its potency against cancer cells but also by its safety profile concerning normal, healthy cells. The therapeutic index, often expressed as the Selectivity Index (SI), is a critical metric in preclinical drug development. It provides a quantitative measure of a compound's preference for killing cancer cells over normal cells. A higher SI value indicates a wider therapeutic window, suggesting a greater potential for the drug to be effective at concentrations that are not harmful to the patient.

The Selectivity Index is calculated using the following formula:

SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells)

Where IC₅₀ is the half-maximal inhibitory concentration, the concentration of a compound required to inhibit the growth of 50% of a cell population. A compound with an SI value greater than 1 is considered to have some degree of selectivity, while an SI value significantly greater than 1 is highly desirable.[1]

Comparative Analysis of 5-Chloro-3-Methylisothiazole Derivatives

Recent research has focused on the synthesis and evaluation of various N'-substituted derivatives of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide. These studies have provided valuable data on their antiproliferative activity against a panel of human cancer cell lines and a non-tumorigenic cell line, allowing for a direct comparison of their selectivity.

A key study synthesized a series of these derivatives and evaluated their cytotoxic effects against human breast adenocarcinoma (MCF-7), colon adenocarcinoma (LoVo), and a doxorubicin-resistant colon adenocarcinoma (LoVo/DX) cell line. To assess selectivity, the cytotoxicity was also measured against the non-tumorigenic human breast epithelial cell line (MCF-10A).[2]

The following table summarizes the IC₅₀ values and the calculated Selectivity Index for a selection of these compounds against the MCF-7 breast cancer cell line and the normal MCF-10A cell line.

Compound IDCancer Cell Line (MCF-7) IC₅₀ (µg/mL)[2]Normal Cell Line (MCF-10A) IC₅₀ (µg/mL)[2]Selectivity Index (SI)
3 < 15~30> 2.0
4 < 20~40> 2.0
5 ~25~75~ 3.0
8 ~30~90~ 3.0
9 ~28~84~ 3.0

Note: The IC₅₀ values are approximated from the data presented in the source. A lower IC₅₀ value indicates higher cytotoxicity.

From this data, it is evident that several derivatives exhibit promising selectivity for breast cancer cells over normal breast epithelial cells. In particular, compounds 5 , 8 , and 9 demonstrated an approximately three-fold higher cytotoxicity towards the MCF-7 cancer cells compared to the normal MCF-10A cells.[2] Compound 3 , identified as 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide, also showed a favorable selectivity profile, being at least twice as toxic to cancer cells.[2]

Unraveling the Mechanism of Action: The Road to Apoptosis

The selective cytotoxicity of these 5-chloro-3-methylisothiazole derivatives is believed to be, at least in part, attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Many isothiazole and thiazole-based compounds have been shown to exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death.[1][3]

A critical pathway implicated in apoptosis is the intrinsic or mitochondrial pathway. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4] The ratio of these opposing factions determines the cell's fate. In many cancers, the balance is tipped towards survival due to the overexpression of anti-apoptotic proteins.

It is hypothesized that 5-chloro-3-methylisothiazole derivatives may selectively induce apoptosis in cancer cells by:

  • Downregulating anti-apoptotic proteins like Bcl-2: This would lower the threshold for apoptosis induction.

  • Upregulating pro-apoptotic proteins like Bax: This would promote the release of cytochrome c from the mitochondria, a key step in initiating the apoptotic cascade.

The release of cytochrome c leads to the activation of a cascade of enzymes called caspases, particularly the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

cluster_0 5-Chloro-3-methylisothiazole Derivative cluster_1 Cellular Response in Cancer Cell Derivative 5-Chloro-3-methylisothiazole Derivative Bcl2 Down-regulation of Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Up-regulation of Bax (Pro-apoptotic) Derivative->Bax Promotes Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by 5-chloro-3-methylisothiazole derivatives in cancer cells.

Experimental Protocols for Evaluating Selectivity

To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed step-by-step methodologies for the MTT and Sulforhodamine B (SRB) assays, two widely used colorimetric assays for assessing in vitro cytotoxicity.

Experimental Workflow

cluster_workflow Experimental Workflow for Selectivity Assessment Start Start CellCulture Cell Culture (Cancer & Normal Lines) Start->CellCulture Seeding Seed Cells in 96-well Plates CellCulture->Seeding Treatment Treat with 5-Chloro-3-methylisothiazole Derivatives Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation CytotoxicityAssay Perform Cytotoxicity Assay (MTT or SRB) Incubation->CytotoxicityAssay DataAnalysis Data Analysis (IC50 Calculation) CytotoxicityAssay->DataAnalysis SI_Calculation Calculate Selectivity Index (SI) DataAnalysis->SI_Calculation End End SI_Calculation->End

Caption: A generalized workflow for assessing the in vitro selectivity of test compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cancer and normal cells in separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-chloro-3-methylisothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve the compounds) and a no-treatment control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value for each cell line.

Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells.

Materials:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM

  • Acetic acid, 1% (v/v)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (510 nm wavelength)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 100 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values as described for the MTT assay.

Conclusion and Future Directions

The evaluation of 5-chloro-3-methylisothiazole derivatives has revealed a promising class of compounds with selective cytotoxicity against cancer cells. The data presented herein, particularly for N'-substituted hydrazide derivatives, demonstrates the potential for achieving a favorable therapeutic index. The proposed mechanism of action, involving the induction of apoptosis through the intrinsic pathway, provides a rational basis for their anticancer activity.

Further research should focus on a broader range of cancer cell lines to confirm the spectrum of activity and selectivity of these derivatives. In vivo studies in animal models are a critical next step to validate the preclinical in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds. Structure-activity relationship (SAR) studies will also be instrumental in optimizing the isothiazole scaffold to enhance both potency and selectivity, ultimately paving the way for the development of a new generation of targeted cancer therapies with improved efficacy and reduced side effects.

References

  • Saeed, A., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 25(1), 88. Available at: [Link]

  • Ferreira, P. M. P., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PLOS ONE, 8(5), e63900. Available at: [Link]

  • Bimoussa, A., et al. (2022). Potential Anticancer Agents Based on Monoterpenic Skeleton With Mono and Bis‐Isoxazoline Derivatives: Diastereoselective Synthesis, Experimental Study, Evaluation of Biological Activity, and Molecular Docking. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Letai, A. G. (2005). Pharmacological manipulation of Bcl-2 family members to control cell death. The Journal of Clinical Investigation, 115(10), 2648-2655. Available at: [Link]

  • Ghavami, S., et al. (2014). Apoptosis is Induced in Cancer Cells via the Mitochondrial Pathway by the Novel Xylocydine-Derived Compound JRS-15. Marine Drugs, 11(1), 145-163. Available at: [Link]

  • G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available at: [Link]

  • Bentham Science Publishers. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. Available at: [Link]

  • Frontiers Media S.A. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13, 1169956. Available at: [Link]

  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 529. Available at: [Link]

  • MDPI. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(5), 2715. Available at: [Link]

  • PMC. (2021). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Iranian Journal of Basic Medical Sciences, 24(5), 623-630. Available at: [Link]

  • PMC. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13(1), 8794. Available at: [Link]

  • PLOS. (2025). Altered Bcl-2/Caspase signaling and hypoxia-induced apoptosis in primary human aniridia limbal stromal cells, in CoCl2 mediated hypoxic stress, in vitro. PLOS ONE, 20(7), e0328731. Available at: [Link]

  • ResearchGate. (2023). (PDF) Altered Bcl-2/Caspase signaling and hypoxia-induced apoptosis in primary human aniridia limbal stromal cells, in CoCl2 mediated hypoxic stress, in vitro. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles. Available at: [Link]

  • Science.gov. cancer cells ic50. Available at: [Link]

  • Taylor & Francis Online. (2019). Full article: Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(7), 723-730. Available at: [Link]

  • Wiley Online Library. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(5), 1437-1451. Available at: [Link]

  • Wiley Online Library. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. ChemistrySelect, 6(7), 1649-1656. Available at: [Link]

  • ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available at: [Link]

  • ResearchGate. (2019). 5'-Cl triggers a caspase-dependent and caspase-independent apoptosis in... Available at: [Link]

  • ResearchGate. (a) Activation of caspase-3 induced by 5 examined using FITC-DEVD-FMK... Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid proper disposal procedures

As drug development increasingly explores heteroaromatic scaffolds, 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (CAS RN: 22131-56-2) has emerged as a highly valuable building block. It is frequently utilized in the...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly explores heteroaromatic scaffolds, 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (CAS RN: 22131-56-2) has emerged as a highly valuable building block. It is frequently utilized in the synthesis of potent antiproliferative hydrazide derivatives and novel biocide compounds [1]. However, its unique structural motifs—a halogenated isothiazole ring coupled with a carboxylic acid—present specific logistical, toxicity, and environmental challenges [4].

As a Senior Application Scientist, I have designed this comprehensive guide to bridge the gap between benchtop synthesis and Environmental Health and Safety (EHS) compliance. By understanding the chemical causality behind these safety protocols, your laboratory can establish a self-validating system for handling and disposing of complex halogenated organic acids.

Physicochemical Profiling & Hazard Causality

Before handling this compound, personnel must understand why it is hazardous. The chlorine atom increases the molecule's lipophilicity and electrophilicity, allowing it to easily permeate biological membranes. Simultaneously, the isothiazole ring can react with thiol groups in cellular proteins, and the carboxylic acid moiety lowers local pH, leading to its classification as a severe irritant [2][4].

Table 1: Quantitative Data & Mechanistic Hazard Rationale

Property / Hazard ParameterQuantitative Value / CodeMechanistic Rationale & Operational Impact
Molecular Weight 177.61 g/mol Low molecular weight solid; easily aerosolized if agitated, requiring strict airflow controls.
Inhalation Toxicity H332 (Harmful if inhaled)Electrophilic ring reacts with respiratory mucosal proteins; mandates fume hood use.
Oral/Dermal Toxicity H302, H315, H319Acidic moiety lowers local pH, causing severe tissue irritation and potential cellular damage upon contact.
Storage Conditions 20°C - 25°C (Inert Gas)Prevents oxidative degradation and moisture-induced hydrolysis of the heteroaromatic system.

Operational Workflows: Handling & Spill Response

To ensure scientific integrity and operator safety, every step of the handling process must be deliberate. The following methodologies provide step-by-step guidance designed to mitigate the specific risks of aerosolization and chemical burns.

Methodology A: Safe Benchtop Handling & Reagent Preparation
  • Environmental Verification: Ensure the chemical fume hood is operational with a face velocity of at least 80–100 feet per minute (fpm). This is the primary engineering control against the H332 inhalation hazard.

  • PPE Donning: Equip standard laboratory PPE. Expert Insight: Double-glove using nitrile gloves. Nitrile provides superior chemical resistance against halogenated heteroaromatic compounds compared to standard latex, which can rapidly degrade upon contact.

  • Dispensing: Use an anti-static weighing spatula. Because the compound is stored under an inert atmosphere to prevent degradation, purge the source container with argon or nitrogen immediately after dispensing.

  • Dissolution: When preparing stock solutions (e.g., in DMSO for biological assays), add the solvent slowly down the side of the vial. Visually verify complete dissolution before removing the sealed vial from the fume hood to prevent accidental exposure to un-dissolved particulates.

Methodology B: Solid Spill Containment & Decontamination
  • Evacuation & Assessment: If a spill occurs outside the fume hood, immediately step back, warn colleagues, and assess the volume.

  • Dust Suppression (Critical Step): Do not dry sweep. Dry sweeping aerosolizes the toxic powder, bypassing standard surgical masks. Instead, overlay the spill with absorbent pads slightly dampened with water or ethanol to suppress dust formation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a wide-mouth, sealable High-Density Polyethylene (HDPE) container.

  • Surface Neutralization: Wash the affected area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a thorough distilled water rinse.

Proper Disposal Procedures: The Halogenated Waste Protocol

You cannot dispose of 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid in standard biohazard or general organic waste streams. Because of the C-Cl bond , it falls under strict environmental regulations for Halogenated Organic Compounds (HOCs) [3].

Furthermore, the isothiazole ring contains sulfur and nitrogen . If incinerated in a standard facility, this compound will release highly toxic dioxins, furans, SOx, and NOx gases. It must be routed to a high-temperature Halogen Acid Furnace (HAF) equipped with alkaline scrubbers [3].

Methodology C: Halogenated Waste Segregation & Disposal
  • Waste Categorization: Classify all reaction mixtures, stock solutions, and contaminated spill cleanup materials strictly as Halogenated Organic Waste .

  • Containment: Transfer the waste into a designated, chemically compatible waste carboy (HDPE or PTFE-lined). Do not mix this with incompatible strong bases, as the carboxylic acid will trigger a rapid, exothermic neutralization reaction.

  • Labeling (Self-Validating Check): Affix a hazardous waste tag immediately. You must explicitly list "5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid" and check the boxes indicating the presence of Chlorine, Sulfur, and Nitrogen . This alerts the EHS team to the specific scrubber requirements needed during incineration.

  • EHS Transfer: Seal the container and submit a collection request to your EHS department for high-temperature commercial incineration.

Operational Logic & Workflow Visualization

The following diagram maps the logical decision tree for handling, spill response, and waste routing. This visual system ensures that all personnel can quickly reference the correct procedural pathway during high-stress operational events.

G A 5-Chloro-3-methyl-1,2-thiazole-4-carboxylic acid (Solid/Solution) B Primary Containment (Fume Hood & PPE) A->B C Experimental Workflow B->C D Spill Event? B->D Accident F Waste Segregation C->F Generated Waste E Damp Absorbent Cleanup (Avoid Dust) D->E Yes E->F Contaminated Materials G Halogenated Organic Waste (Requires Scrubber Incineration) F->G Contains Cl, S, N H EHS High-Temp Disposal G->H

Workflow for the handling, spill response, and halogenated disposal of the isothiazole derivative.

References

  • Title: Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 5-Chloro-3-methylisothiazole-4-carboxylic acid Safety and Specifications Source: Hilaris Publisher URL: [Link]

  • Title: Halogenated Organic Wastes and Land Disposal Restrictions Source: Science.gov / Environmental Protection Agency (EPA) URL: [Link]

  • Title: Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles Source: MDPI URL: [Link]

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